molecular formula C15H13N3OS2 B1677451 Optovin CAS No. 348575-88-2

Optovin

カタログ番号: B1677451
CAS番号: 348575-88-2
分子量: 315.4 g/mol
InChIキー: YISGMOZSGOGYOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Reversible photoactive TRPA1 activator. Induces light-activated nociceptive motor behavior responses (EC50 = 2 μM) in vivo.>Optovin is a TRPA1 ligand that can be reversibly photoactivated by violet (405 nm) light. Optovin-treated zebrafish respond to light with vigorous motor excitation (EC50 = 2 µM). Optovin-treated mouse dorsal root ganglia neurons displayed increased intracellular calcium following stimulation with light but only in wild-type TRPA1 cells. Optovin has been used to study the role of TRPA1 in the response of cardiac myocytes to reperfusion injury.>Optovin is a photoactive TRPA1 activator. Optovin activates human TRPA1 via structure-dependent photochemical reactions with redox-sensitive cysteine residues. In animals with severed spinal cords, optovin treatment enables control of motor activity in the paralyzed extremities by localized illumination. These studies identify a light-based strategy for controlling endogenous TRPA1 receptors in vivo, with potential clinical and research applications in nontransgenic animals, including humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISGMOZSGOGYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129155
Record name 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348575-88-2
Record name 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348575-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Structure-Activity Relationship of Optovin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Optovin, a photoactive small molecule, has emerged as a powerful tool for the optical control of neuronal activity. Its unique ability to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel upon illumination has opened new avenues for research in sensory biology and pharmacology. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Optovin, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action and the chemical features governing its biological activity. We will delve into the photochemical properties of Optovin, the critical role of its constituent chemical moieties, and the covalent modification of the TRPA1 channel that underpins its function. Furthermore, this guide presents detailed, field-proven protocols for assessing Optovin's activity, ensuring scientific integrity and reproducibility.

Introduction: Optovin, a Photochemical Probe for TRPA1

Optovin is a small molecule that acts as a reversible, photoactivated agonist of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and serves as a critical sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.[2] The activation of TRPA1 is a key event in the generation of pain and neurogenic inflammation, making it a significant target for analgesic drug development.[3]

Unlike conventional agonists that bind to a receptor to elicit a response, Optovin's activity is contingent upon illumination with violet light.[4] This property allows for precise spatiotemporal control of TRPA1 activation, making it an invaluable tool in optogenetics and chemical biology for studying neuronal circuits and pain pathways.[5] Understanding the relationship between Optovin's chemical structure and its biological activity is paramount for the rational design of new photoprobes with improved properties and for advancing our knowledge of TRPA1 channel function.

The Core Structure of Optovin and its Biological Activity

The chemical architecture of Optovin is characterized by three key heterocyclic rings: a pyridine ring, a pyrrole ring, and a rhodanine ring. Initial SAR studies have revealed that not all of these components are equally essential for its photo-activated agonism of TRPA1.

Unraveling the Essential Moieties

Systematic modification of the Optovin scaffold has demonstrated that the pyrrole and rhodanine rings are indispensable for its biological activity . In contrast, the pyridine ring can be replaced with other aromatic or even aliphatic groups without completely abolishing its function.[4] This finding pinpoints the pyrrole-rhodanine conjugate as the core pharmacophore responsible for the photo-dependent activation of TRPA1.

The rhodanine moiety, a derivative of thiazolidine, is known for its diverse biological activities and its utility as a scaffold in medicinal chemistry.[6] In the context of Optovin, the rhodanine ring is believed to play a crucial role in the molecule's photochemical properties.[7] Rhodanine-containing compounds are known to be photosensitive and can undergo photoisomerization, a process that is likely central to Optovin's mechanism of action.[7]

The pyrrole ring, a five-membered aromatic heterocycle, is also critical. Its removal or replacement with a non-isosteric group leads to a loss of activity, suggesting its involvement in either the photochemical reaction or the subsequent interaction with the TRPA1 channel.[4]

Mechanism of Action: A Light-Induced Covalent Modification

The activation of TRPA1 by Optovin is a multi-step process initiated by light and culminating in the covalent modification of the channel protein. This mechanism distinguishes Optovin from many other TRPA1 agonists.

The Photochemical Transformation

Upon exposure to violet light (optimally around 387 nm), Optovin undergoes a photochemical transformation, generating a highly reactive electrophilic intermediate.[4] While the exact structure of this intermediate is still under investigation, it is hypothesized to be a result of photoisomerization or another light-induced electronic rearrangement within the pyrrole-rhodanine core. This photo-excited state of Optovin is the key to its biological activity.

G cluster_optovin Optovin cluster_light Light Activation cluster_excited Excited State Optovin_ground Optovin (Ground State) Light Violet Light (~387 nm) Optovin_excited Photo-excited Optovin Intermediate Light->Optovin_excited Photoisomerization/ Electronic Rearrangement

Caption: Photoactivation of Optovin.

Covalent Adduct Formation with TRPA1

The photo-generated electrophilic intermediate of Optovin then reacts with specific, redox-sensitive cysteine residues within the N-terminal domain of the TRPA1 channel.[1][8] Mutational analysis has identified three key cysteine residues – C621, C633, and C856 – as being crucial for Optovin-mediated activation.[4] The reaction is believed to be a Michael-type addition, forming a reversible covalent thioether bond between the Optovin intermediate and the sulfhydryl groups of these cysteine residues.[1] This covalent modification induces a conformational change in the TRPA1 channel, leading to its opening and subsequent cation influx, which depolarizes the neuron and triggers an action potential.

G cluster_interaction Molecular Interaction Optovin_excited Photo-excited Optovin Intermediate TRPA1 TRPA1 Channel (Cysteine Residues) Optovin_excited->TRPA1 Michael Addition Covalent_adduct Optovin-TRPA1 Covalent Adduct TRPA1->Covalent_adduct Channel_activation Channel Opening & Cation Influx Covalent_adduct->Channel_activation

Caption: Covalent modification of TRPA1 by photo-excited Optovin.

Structure-Activity Relationship (SAR) of Optovin Analogs

The systematic synthesis and evaluation of Optovin analogs have provided invaluable insights into the structural requirements for its photo-activated agonism of TRPA1. These studies have focused on modifications of the three core rings.

Quantitative Analysis of Optovin Analogs

The activity of Optovin and its analogs is typically assessed by measuring the photo-induced motor response in zebrafish larvae. The following table summarizes the activity of key analogs, highlighting the importance of the pyrrole and rhodanine moieties.

Compound IDModificationRelative ActivityReference
Optovin Parent Compound+++[4]
6b8 Pyridine replaced with benzene+++[4]
6c1 Pyridine replaced with methyl++[4]
6c5 Pyrrole removed-[4]
6c7 Pyrrole replaced with dimethylaniline-[4]
6c2 Rhodanine modification (1)-[4]
6c3 Rhodanine modification (2)-[4]
6c4 Rhodanine nitrogen methylated+++[4]
4g6 Pyrrole analog+[4]

Activity Scale: +++ (High), ++ (Moderate), + (Low), - (Inactive)

These data clearly demonstrate that while the pyridine ring is tolerant to substitution, the pyrrole and rhodanine rings are critical for maintaining biological activity.

Experimental Protocols for Assessing Optovin Activity

To ensure the scientific rigor and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for two key assays used to evaluate Optovin's activity.

Zebrafish Photo-Motor Response Assay

This in vivo assay provides a robust and high-throughput method for screening the activity of Optovin and its analogs.

Principle: Zebrafish larvae, which are normally unresponsive to light, exhibit a characteristic startle response upon photostimulation in the presence of an active Optovin analog. The magnitude of this response is proportional to the compound's activity.

Step-by-Step Methodology:

  • Animal Husbandry: Maintain wild-type zebrafish embryos at 28.5°C in E3 medium.

  • Compound Treatment: At 3 days post-fertilization (dpf), transfer individual larvae into 96-well plates containing E3 medium. Add the test compound (e.g., Optovin or an analog) to the desired final concentration (typically 1-10 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour in the dark.

  • Photostimulation and Recording: Place the 96-well plate into an automated behavioral tracking system equipped with a light source for stimulation (e.g., a violet LED, ~400-420 nm).

  • Acclimation: Allow larvae to acclimate to the dark recording chamber for at least 10 minutes.

  • Stimulation Protocol: Deliver a brief light pulse (e.g., 100-500 ms) and record the larval movement for a defined period (e.g., 10 seconds) post-stimulus.

  • Data Analysis: Quantify the total distance moved or the change in velocity of each larva in response to the light stimulus. Compare the response of compound-treated larvae to that of vehicle-treated controls. A statistically significant increase in movement indicates an active compound.

Self-Validation System:

  • Positive Control: Wild-type zebrafish treated with a known active concentration of Optovin (e.g., 5 µM).

  • Negative Control: Wild-type zebrafish treated with the vehicle (e.g., 0.1% DMSO).

  • Genetic Control: trpa1 mutant zebrafish treated with Optovin should show no photo-induced motor response.

G cluster_workflow Zebrafish Photo-Motor Response Workflow Start Start Larvae_prep Prepare 3 dpf Zebrafish Larvae Start->Larvae_prep Compound_add Add Test Compound (or Vehicle/Control) Larvae_prep->Compound_add Incubate Incubate in Dark (1 hour) Compound_add->Incubate Behavioral_rec Place in Behavioral Recording System Incubate->Behavioral_rec Acclimate Acclimate in Dark (10 min) Behavioral_rec->Acclimate Photostimulate Deliver Light Pulse & Record Movement Acclimate->Photostimulate Analyze Analyze Larval Movement Data Photostimulate->Analyze End End Analyze->End G cluster_workflow Calcium Imaging Workflow Start Start Cell_prep Culture & Transfect HEK293T cells with TRPA1 Start->Cell_prep Plating Plate cells on Imaging Dishes Cell_prep->Plating Dye_loading Load with Calcium Indicator Plating->Dye_loading Imaging_setup Mount on Microscope Dye_loading->Imaging_setup Baseline Record Baseline Fluorescence Imaging_setup->Baseline Stimulation Apply Compound & Photostimulate Baseline->Stimulation Record_response Record Fluorescence Changes Stimulation->Record_response Analyze Analyze Calcium Response (ΔF/F0) Record_response->Analyze End End Analyze->End

Caption: Workflow for the In Vitro Calcium Imaging Assay.

Conclusion and Future Directions

The study of Optovin's structure-activity relationship has provided fundamental insights into the photochemical control of ion channel activity. The indispensable roles of the pyrrole and rhodanine moieties, coupled with the mechanism of light-induced covalent modification of TRPA1, offer a clear roadmap for the design of next-generation photoprobes. Future research will likely focus on fine-tuning the photochemical properties of Optovin analogs to achieve activation with different wavelengths of light, enhance the kinetics of activation and deactivation, and improve their in vivo stability and bioavailability. A deeper understanding of the precise chemical nature of the photo-excited intermediate will be instrumental in these efforts. The continued exploration of the SAR of Optovin and related compounds will undoubtedly fuel further innovation in chemical biology and neuroscience, providing ever more sophisticated tools to unravel the complexities of the nervous system.

References

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257–263. [Link]

  • Kokel, D., et al. (2013). Supplementary Information for: Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology. [Link]

  • Zylka, M. J. (2013). A light-activated molecule for controlling pain. NIH Director's Blog. [Link]

  • Paulsen, C. E., et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature, 520(7548), 511–517. [Link]

  • Macpherson, L. J., et al. (2007). The pungency of garlic: activation of TRPA1 and TRPV1 in response to allicin. Current Biology, 15(10), 929-934. [Link]

  • Prober, D. A., et al. (2006). A screen for genes that regulate sleep and wakefulness in zebrafish. Science, 314(5803), 1297-1301. [Link]

  • Lam, P. Y., et al. (2017). A chemical-optogenetic system for the control of cardiac pace. Nature Communications, 8(1), 1-11. [Link]

  • Emran, F., et al. (2008). A behavioral assay to measure responsiveness of zebrafish to changes in light intensities. Journal of Visualized Experiments, (20), e923. [Link]

  • Bandell, M., et al. (2004). Noxious cold detection in mammals. Neuron, 44(5), 849-859. [Link]

  • Story, G. M., et al. (2003). ANKTM1, a TRP-like channel expressed in nociceptive neurons, is activated by cold temperatures. Cell, 112(6), 819-829. [Link]

  • Jordt, S. E., et al. (2004). Mustard oils and cannabinoids excite sensory nerve fibres through the TRP channel ANKTM1. Nature, 427(6971), 260-265. [Link]

  • Hinman, A., et al. (2006). TRP channel activation by reversible covalent modification. Proceedings of the National Academy of Sciences, 103(51), 19564-19568. [Link]

  • Bautista, D. M., et al. (2005). Pungent products from garlic activate the sensory ion channel TRPA1. Proceedings of the National Academy of Sciences, 102(34), 12248-12252. [Link]

  • Trevisani, M., et al. (2007). 4-Hydroxynonenal, an endogenous aldehyde, causes pain and neurogenic inflammation through activation of the irritant receptor TRPA1. Proceedings of the National Academy of Sciences, 104(33), 13519-13524. [Link]

  • Taylor-Clark, T. E., et al. (2008). Prostaglandin-induced activation of nociceptive neurons via direct interaction with TRPA1. Molecular Pharmacology, 73(2), 274-281. [Link]

  • Bräunlich, K., et al. (2013). The Janus face of the TRPA1 channel in pain. Pflügers Archiv-European Journal of Physiology, 465(11), 1573-1582. [Link]

  • Zygmunt, P. M., & Högestätt, E. D. (2014). TRPA1. Handbook of experimental pharmacology, 222, 583-630. [Link]

  • Nilius, B., & Appendino, G. (2013). Spices and TRP channels. Pflügers Archiv-European Journal of Physiology, 465(11), 1595-1608. [Link]

  • Vay L, et al. (2012). TRPA1 is a polyunsaturated fatty acid sensor in mammals. Journal of Biological Chemistry, 287(20), 16362-16373. [Link]

  • Eberhardt, M. J., et al. (2014). The volatile anaesthetic isoflurane and the non-volatile anaesthetic propofol have different effects on TRPA1 channels. British journal of pharmacology, 171(23), 5235-5247. [Link]

  • Tominaga, M., & Julius, D. (2009). The story of the discovery of TRP channels. The open biology journal, 2(1). [Link]

Sources

Reversible Covalent Modification of Cysteine Residues by Optovin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Application Guide

Executive Summary

Optovin represents a paradigm shift in photopharmacology, functioning as a reversible, light-activated agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] Unlike traditional optogenetics, which requires the genetic expression of exogenous opsins (e.g., Channelrhodopsin), Optovin allows for the optical control of endogenous signaling pathways in wild-type organisms.[3]

This guide details the physicochemical mechanism of Optovin—specifically its reversible covalent modification of cysteine residues via a photochemical Michael-type addition. We provide a rigorous experimental framework for researchers to utilize Optovin in probing nociception, sensory transduction, and neural circuitry, emphasizing the critical distinction between specific covalent activation and non-specific phototoxicity.

Mechanistic Foundation: The Photochemical Switch

The core efficacy of Optovin lies in its rhodanine-based scaffold, which acts as a photo-electrophile. In the dark, the molecule is inert toward the target cysteines. Upon irradiation with violet light (405–415 nm), it enters a reactive excited state capable of forming a transient covalent bond.

Chemical Mechanism

The reaction is characterized by the formation of a reversible thioether adduct .

  • Excitation: Absorption of a photon (

    
     nm) excites the rhodanine ring system.
    
  • Electrophilic Attack: The excited state increases the electrophilicity of the exocyclic alkene (or associated carbon center), making it susceptible to nucleophilic attack by the thiolate anion (

    
    ) of specific cysteine residues on TRPA1.
    
  • Adduct Formation: A covalent bond forms, stabilizing the channel in an "open" conformation.

  • Reversion: Upon cessation of light, the adduct is thermodynamically unstable relative to the ground state, leading to rapid hydrolysis or thermal relaxation, breaking the bond and closing the channel.

Mechanism of Action Diagram

OptovinMechanism Optovin Optovin (Ground State) ExcitedState Excited Electrophile (Reactive State) Optovin->ExcitedState Absorption Light Violet Light (405 nm) Light->ExcitedState Complex Covalent Thioether Adduct (Channel OPEN) ExcitedState->Complex Michael-type Addition Cysteine TRPA1 Cysteine (Thiolate Nucleophile) Cysteine->Complex Complex->Optovin Reversible Dissociation Relaxation Thermal Relaxation (Dark) Relaxation->Optovin

Caption: The photocycle of Optovin. Light induces an electrophilic state that covalently captures TRPA1 cysteines. Removal of light reverses the bond, resetting the system.

Target Architecture: TRPA1 Interaction

TRPA1 is a "chemical nociceptor" rich in reactive cysteine residues, particularly in its N-terminal ankyrin repeat domain. These residues act as sensors for electrophilic irritants (e.g., mustard oil/AITC).

Key Residues

Optovin mimics the action of electrophilic agonists but with light dependence.

  • Primary Targets: Cysteines in the N-terminal cytoplasmic domain (e.g., human C621, C641, C665).

  • Validation: Mutation of these critical cysteines to serine (e.g., C621S/C641S/C665S triple mutant) abolishes Optovin sensitivity, confirming the covalent requirement.

Specificity vs. ROS

While Optovin can generate singlet oxygen (


), behavioral assays using the quencher DABCO demonstrate that the specific motor response is driven by the covalent interaction , not general oxidative stress. However, high-intensity illumination can lead to ROS-mediated artifacts, necessitating careful titration of light power.

Experimental Framework

This section outlines the protocols for synthesizing, handling, and applying Optovin in biological systems.

Compound Handling & Storage
  • Solubility: Dissolve in 100% DMSO to create a stock solution (e.g., 50 mM).

  • Light Sensitivity: CRITICAL. All handling must be performed under red light or in amber tubes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Electrophysiology (Patch Clamp)

Objective: Quantify light-induced currents in TRPA1-expressing HEK293 cells.

ParameterSpecificationNotes
Cell Line HEK293T or CHOTransfected with human/mouse TRPA1.
Holding Potential -60 mVStandard physiological holding.
Optovin Conc. 10 µMDiluted in extracellular buffer immediately prior to use.
Light Source 405 nm Laser/LEDIntensity: ~1–5 mW/mm².
Recording Mode Whole-cellGap-free recording to capture rapid kinetics.

Protocol:

  • Establish whole-cell configuration in dark conditions.

  • Perfuse extracellular buffer containing 10 µM Optovin. Monitor baseline (should be stable in dark).

  • Apply 405 nm light pulse (1–5 seconds).

  • Observation: Rapid onset of inward current (activation).

  • Reversibility Check: Terminate light. Current should decay to baseline within seconds.

  • Control: Repeat with TRPA1-deficient cells or Cys-mutant TRPA1 to confirm specificity.

In Vivo Behavioral Assay (Zebrafish)

Objective: Induce motor behavior (C-bends) in wild-type zebrafish larvae (3–5 dpf).

Workflow Diagram:

Workflow Prep 1. Preparation (Dark Room) Treatment 2. Treatment (10 µM Optovin, 1hr) Prep->Treatment Incubate Wash 3. Washout (Optional) Treatment->Wash Remove excess Assay 4. Behavioral Assay (96-well plate) Wash->Assay Transfer Stimulation 5. Stimulation (405 nm, 1s pulse) Assay->Stimulation Trigger Analysis 6. Motion Analysis (Pixel subtraction) Stimulation->Analysis Record

Caption: Step-by-step workflow for in vivo Optovin assays. Note that washout is optional as Optovin is reversible, but removing bulk compound reduces background absorption.

Key Steps:

  • Incubation: Treat larvae with 10 µM Optovin in E3 medium for 30–60 minutes in the dark.

  • Stimulation: Use a programmable LED array. Apply a 1-second pulse of violet light.

  • Readout: Automated tracking software (e.g., ZebraLab or custom Python scripts) detects high-velocity "startle" movements.

  • Validation: Pre-treatment with the TRPA1 antagonist HC-030031 should abolish the effect.

Data Analysis & Interpretation

When analyzing Optovin data, distinguish between bona fide TRPA1 activation and artifacts.

Quantitative Metrics
  • Latency to Onset: Time from light ON to 10% max current. (Typical: < 500 ms).

  • Deactivation Time Constant (

    
    ):  Time to decay after light OFF. (Typical: 1–5 s).
    
  • Light-Dose Response: Plot Current (

    
    ) vs. Light Intensity (
    
    
    
    ). Expect saturation.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Irreversible Current Phototoxicity / ROSReduce light intensity; add ROS scavenger (Ascorbate/DABCO).
High Dark Current Ambient Light LeakEnsure rigorous dark-room conditions; check stock purity.
No Response Oxidation of StockPrepare fresh stock; ensure Cys residues on target are reduced (add mild TCEP if permissible).

Future Outlook: Therapeutic Implications[1]

The "reversible covalent" mechanism of Optovin offers a template for precision analgesics . By tethering similar photoswitches to tissue-specific ligands, drug developers could create "on-demand" pain relief that is activated only at the site of injury (via local illumination), minimizing systemic side effects associated with global TRPA1 antagonists.

References

  • Kokel, D., et al. (2013).[4] "Photochemical activation of TRPA1 channels in neurons and animals." Nature Chemical Biology, 9(4), 257–263.

  • Hinman, A., et al. (2006). "TRP channel activation by reversible covalent modification." Proceedings of the National Academy of Sciences, 103(51), 19564–19568.

  • Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines."[5][6] Nature, 445(7127), 541–545.

  • Binder, J. B., & Raines, R. T. (2008). "Olefin metathesis for chemical biology." Current Opinion in Chemical Biology, 12(6), 767-773. (Context on chemical modification).

  • Banghart, M. R., & Sabatini, B. L. (2012). "Photo-activatable neuropeptides for spatiotemporal control of opioid receptor signaling." Neuron, 73(2), 249-259. (Context on caged compounds vs reversible switches).

Sources

Optovin as a Precision Tool for Interrogating Mechanosensation and Nociception Pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The study of sensory biology, particularly the mechanisms underlying touch (mechanosensation) and pain (nociception), requires tools that offer high spatiotemporal precision. The discovery of Optovin, a photo-activated small molecule, has opened new avenues for the non-invasive control of endogenous sensory receptors, specifically the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This guide provides an in-depth technical overview of Optovin's mechanism of action and its application as a robust tool for studying mechanosensation and nociception, with a focus on its utility in high-throughput screening for novel analgesics.

Introduction: The Advent of Photochemical Control

Traditional methods for studying sensory pathways often rely on genetic modifications (optogenetics) or the application of chemical agonists like mustard oil or cinnamaldehyde.[2][3] While powerful, optogenetics is limited to transgenic systems, and chemical agonists often lack spatial and temporal precision.[2] Optovin circumvents these limitations by enabling light-mediated control of the endogenous TRPA1 channel in wild-type organisms.[1][2]

Discovered through a large-scale behavioral screen in zebrafish, Optovin is a small molecule that renders TRPA1-expressing neurons sensitive to light.[2] This unique property allows researchers to activate specific sensory neurons with a focused beam of light, thereby triggering and studying complex behaviors associated with mechanosensation and nociception with unprecedented accuracy.

Core Mechanism: Light-Dependent Activation of the TRPA1 Channel

The efficacy of Optovin as a research tool is rooted in its specific and reversible interaction with the TRPA1 ion channel, a well-established sensor of noxious chemical, thermal, and mechanical stimuli.[4][5][6][7]

2.1. The TRPA1 Channel: A Polymodal Nocisensor

TRPA1 is a non-selective cation channel predominantly expressed in a subpopulation of primary sensory neurons, including those in the dorsal root, trigeminal, and vagal ganglia.[8][9] Its activation leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron and the propagation of a nerve impulse that the central nervous system interprets as pain or irritation.[10] Because of its central role in mediating inflammatory pain, neuropathic pain, and migraine, TRPA1 is a critical target for the development of new analgesic drugs.[9][10][11]

2.2. Optovin's Photochemical Gating Mechanism

Optovin functions as a photoswitchable agonist of TRPA1.[12][13] In its inactive state, it has no effect on the channel. However, upon illumination with violet or near-UV light (peak absorbance ~415 nm), Optovin undergoes a photochemical reaction.[2][14] This light-activated form of Optovin then interacts with redox-sensitive cysteine residues within the N-terminal domain of the TRPA1 channel.[1][2][12][15] This interaction is believed to involve a reversible covalent bond, which induces a conformational change in the channel, causing it to open.[2] The action is reversible; once the light source is removed, the molecule reverts to its inactive state, and the channel closes.[2][16]

This mechanism provides two key experimental advantages:

  • Spatiotemporal Precision : Researchers can activate TRPA1 channels only in the illuminated area and for the precise duration of the light stimulus.

  • Reversibility : The same population of neurons can be stimulated repeatedly without causing long-term desensitization, allowing for robust and reproducible experimental designs.[2][14]

G cluster_0 Mechanism of Optovin Action Light Violet Light (~415 nm) Optovin_inactive Optovin (Inactive) Light->Optovin_inactive Illumination Optovin_active Photo-activated Optovin Optovin_inactive->Optovin_active Photochemical Reaction Cysteine Interaction with Cysteine Residues Optovin_active->Cysteine TRPA1 TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Conformational Change Influx Cation Influx (Ca²⁺, Na⁺) TRPA1_open->Influx Cysteine->TRPA1 Depolarization Neuronal Depolarization Influx->Depolarization Signal Nociceptive Signal Propagation Depolarization->Signal

Optovin's light-dependent activation of the TRPA1 channel.

Experimental Applications in Sensory Biology

Optovin's precise control over TRPA1 makes it an invaluable tool for dissecting the neural circuits of mechanosensation and nociception, particularly in high-throughput-compatible model organisms like zebrafish.[17][18][19]

3.1. Probing Nociceptive Pathways

Optovin allows for the direct and targeted activation of nociceptive neurons. In zebrafish larvae, which are transparent and genetically tractable, this enables the real-time visualization of neural activity alongside quantifiable behavioral outputs.[19] Light-induced activation of TRPA1-expressing sensory neurons in Optovin-treated larvae elicits robust and reproducible nocifensive behaviors, such as a rapid "C-bend" escape response followed by swimming.[16]

ParameterValueModel SystemReference
Effective Concentration (EC₅₀) ~2 µMZebrafish Larvae[13][14]
Effective Wavelength 387-415 nm (Violet)Zebrafish Larvae[2][14]
Ineffective Wavelengths >485 nm (Blue, Green)Zebrafish Larvae[14]
Minimum Light Intensity >1.6 µW/mm²Zebrafish Larvae[14]
Typical Behavioral Response C-bend, Swimming BurstsZebrafish Larvae[16]
Responsive Mammalian Cells 33% of Dorsal Root Ganglia (DRG) NeuronsMouse[2][13]

3.2. Standard Protocol: Zebrafish Larval Photomotor Response (PMR) Assay for Nociception

This protocol describes a self-validating system to induce and quantify nocifensive behavior.

  • Animal Preparation : Use 3-6 days post-fertilization (dpf) zebrafish larvae. Array larvae individually in a 96-well optical bottom plate containing embryo medium.

  • Optovin Incubation : Prepare a stock solution of Optovin in DMSO. Dilute to a final working concentration of 5-10 µM in the embryo medium. Incubate the larvae in the Optovin solution for 1 hour in the dark at 28°C. Include a vehicle control group (e.g., 1% DMSO).

  • Acclimation : Place the 96-well plate into an automated behavioral tracking instrument. Allow larvae to acclimate for at least 5 minutes in darkness.

  • Light Stimulation : Deliver a precise pulse of violet light (e.g., 410 nm, 100 ms duration) to the wells.[20]

  • Behavioral Recording : Record larval movement using a high-speed camera with infrared illumination for at least 10 seconds before and 30 seconds after the light stimulus.

  • Data Analysis : Quantify the total distance moved or changes in activity before and after the stimulus. A significant increase in motor activity post-stimulus in the Optovin-treated group compared to the control group indicates a successful nocifensive response.[21]

3.3. Investigating Mechanosensation

The role of TRPA1 in mechanosensation is an active area of research.[5][7] Studies on TRPA1-deficient mice have revealed significant deficits in the firing rates of C-fiber and Aδ-fiber mechanonociceptors in response to mechanical force.[7] Optovin can be used to investigate the functional consequences of activating these polymodal neurons. By selectively stimulating TRPA1-expressing neurons that are also mechanosensitive, researchers can dissect the contribution of TRPA1 activation to the overall mechanosensory circuit and determine how this specific neuronal population encodes and transmits mechanical information.

Utility in Drug Discovery and Development

The development of novel, non-opioid analgesics is a major goal in pharmacology.[22] TRPA1 antagonists are a promising class of such drugs.[11] Optovin-based assays provide a powerful, high-throughput platform for screening chemical libraries to identify novel TRPA1 inhibitors.

The logic is straightforward: a compound that prevents the Optovin-induced, light-mediated activation of TRPA1 is a potential antagonist. The zebrafish larval PMR assay is ideally suited for this purpose.

G cluster_1 High-Throughput Screening Workflow Plate 1. Array Zebrafish Larvae in 96-well Plates Compound 2. Add Test Compounds (1 per well) Plate->Compound Optovin 3. Add Optovin to all wells (Final conc. ~5 µM) Compound->Optovin Incubate 4. Incubate in Dark Optovin->Incubate Stimulate 5. Deliver Violet Light Pulse Incubate->Stimulate Track 6. Automated Behavioral Tracking Stimulate->Track Analyze 7. Analyze Data: Identify wells with suppressed motor response Track->Analyze Hit 8. Hit Compound Identified (Potential TRPA1 Antagonist) Analyze->Hit

Workflow for a high-throughput screen for TRPA1 antagonists.

This screening paradigm is a self-validating system. A positive "hit" is a compound that specifically blocks the light-induced behavioral response in Optovin-treated animals without causing general toxicity or sedation (which can be checked with other behavioral assays). This provides a high degree of confidence that the compound's mechanism of action involves the TRPA1 pathway.

Conclusion and Future Directions

Optovin represents a significant advancement in chemical biology, providing a bridge between classical pharmacology and optogenetics. Its ability to confer light sensitivity onto the endogenous TRPA1 channel offers researchers a powerful, reversible, and high-precision method for studying sensory pathways. For drug development professionals, Optovin-based assays offer a robust and scalable platform for discovering novel TRPA1 modulators for pain management.[23][24] Future work may focus on developing Optovin analogs with different spectral properties or kinetic profiles, further expanding the chemo-optogenetic toolkit for neuroscience and pharmacology.

References

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257-263. [Link]

  • Lambert, T., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9400. [Link]

  • Cazé, R. D., et al. (2017). Dendrites enable a robust mechanism for neuronal stimulus selectivity. bioRxiv. [Link]

  • Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed Central. [Link]

  • Lam, P. Y., et al. (2017). A high-conductance chemo-optogenetic system based on the vertebrate channel Trpa1b. ResearchGate. [Link]

  • Wee, C. L., et al. (2020). Zebrafish oxytocin neurons drive nocifensive behavior via brainstem premotor targets. PubMed Central. [Link]

  • MDPI. (2022). Transient Receptor Potential Ankyrin 1. Encyclopedia. [Link]

  • Nersesyan, Y., et al. (2017). Oxytocin modulates nociception as an agonist of pain-sensing TRPV1. PubMed Central. [Link]

  • Carr, F. B., & Zachariou, V. (2014). Nociception and pain: lessons from optogenetics. Frontiers in Behavioral Neuroscience, 8, 69. [Link]

  • Zygmunt, P. M., & Högestätt, E. D. (2006). TRPA1: A Sensory Channel of Many Talents. NCBI Bookshelf. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]

  • Lopez-Bellido, R., & Taylor, M. (2015). The zebrafish as a model for nociception studies. PubMed. [Link]

  • Brierley, S. M., et al. (2009). The ion channel TRPA1 is required for normal mechanosensation and is modulated by algesic stimuli. Gastroenterology, 137(6), 2084-2095.e3. [Link]

  • Brown, W., & Porreca, F. (2003). Drug Discovery and Development for Pain. NCBI Bookshelf. [Link]

  • Kim, D., & Cavanaugh, E. J. (2008). TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? PubMed Central. [Link]

  • Carr, F. B., & Zachariou, V. (2014). Nociception and pain: lessons from optogenetics. Frontiers. [Link]

  • de Abreu, M. S. (2019). Establishing the zebrafish as a model to study the genetics of nociception. UCL Discovery. [Link]

  • Zhao, J., et al. (2022). Inflammation—the role of TRPA1 channel. Frontiers in Immunology, 13, 991833. [Link]

  • Kwan, K. Y., et al. (2009). TRPA1 Modulates Mechanotransduction in Cutaneous Sensory Neurons. Journal of Neuroscience, 29(15), 4808-4819. [Link]

  • Cattaruzza, F., et al. (2010). Transient receptor potential ankyrin-1 has a major role in mediating visceral pain in mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 298(1), G81-G91. [Link]

  • Koivisto, A., et al. (2022). TRPA1 Antagonists for Pain Relief. MDPI. [Link]

  • Aurora Scientific. (2024). Going to Great Pains: Breakthroughs in Nociception Research. Aurora Scientific. [Link]

  • Steenbergen, P. J., & Bardine, N. (2021). Current Methods to Investigate Nociception and Pain in Zebrafish. Frontiers in Pain Research, 2, 740921. [Link]

  • Bountra, C., et al. (2007). The discovery and development of analgesics: new mechanisms, new modalities. Journal of the Royal Society of Medicine, 100(Suppl 48), 10-18. [Link]

  • Arnold, L. A. (n.d.). Development of New Analgesics for Neuropathic pain. UW-Milwaukee. [Link]

  • NC3Rs. (n.d.). The detection, assessment and alleviation of pain in laboratory zebrafish. NC3Rs. [Link]

  • Meents, J. E., & Jankowski, M. P. (2019). Optogenetic and Chemogenic Control of Pain Signaling: Molecular Markers. MDPI. [Link]

  • Nativi, C., et al. (2013). The TRPA1 Channel in Inflammatory and Neuropathic Pain and Migraine. Pain, 154(11), 2230-2238. [Link]

  • Sneddon, L. (2023). Pain assessment, anaesthesia and analgesia in zebrafish. YouTube. [Link]

  • Corder, G., et al. (2018). TRPV1 regulates opioid analgesia during inflammation. bioRxiv. [Link]

Sources

Methodological & Application

Application Note: Optovin-Mediated Optical Cardiac Pacing and Arrhythmia Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of Optovin , a reversible, photo-switchable small molecule, for high-precision control of cardiac rhythmicity. Unlike traditional optogenetics, which strictly requires viral gene delivery of microbial opsins, Optovin functions as a photopharmacological ligand for the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[1][2] This note provides a comprehensive workflow for using Optovin to induce optical pacing and model arrhythmias in zebrafish (Danio rerio) and induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). We focus on the mechanistic grounding, experimental protocols, and critical troubleshooting steps required to validate this system in cardiovascular drug discovery and basic physiology research.

Introduction: The Photopharmacological Advantage

Cardiovascular research has long relied on electrical stimulation for pacing, which lacks cell-type specificity and spatial resolution. While optogenetics offers a solution, the requirement for genetic manipulation (e.g., Channelrhodopsin-2 expression) can be a barrier in certain translational models.

Optovin bridges this gap. It is a rhodanine-based small molecule that renders TRPA1 channels light-sensitive.[3] Upon exposure to violet light (387–410 nm), Optovin undergoes a photochemical reaction, binding reversibly to TRPA1 and inducing cation influx (


, 

).
Key Advantages:
  • Reversibility: Activation ceases milliseconds to seconds after light extinction.

  • Tunability: Pacing frequency is directly controlled by light pulse frequency.

  • Chemical Genetics: Can be applied to any system expressing TRPA1 (endogenous or transgenic).

Mechanism of Action

The efficacy of Optovin relies on the specific photo-activation of the TRPA1 channel.[4][5] TRPA1 is a non-selective cation channel implicated in mechanosensation and nociception.

  • Resting State: In the dark, Optovin exists in an inactive configuration and does not bind TRPA1 with high affinity.

  • Photo-excitation: Illumination with violet light (405 nm) excites the rhodanine ring of Optovin.

  • Channel Binding: The excited Optovin interacts with redox-sensitive cysteine residues on the TRPA1 channel (likely via a reversible thioether linkage).

  • Depolarization: This interaction opens the channel pore, allowing massive influx of

    
     and 
    
    
    
    . In cardiomyocytes (expressing TRPA1), this influx depolarizes the membrane potential (
    
    
    ) to the threshold, triggering an Action Potential (AP).
  • Relaxation: Removal of light reverses the binding, closing the channel and allowing repolarization.

Visualization: Optovin Signaling Pathway[6]

OptovinMechanism Light Violet Light (405 nm) Optovin_Inactive Optovin (Inactive) Light->Optovin_Inactive Optovin_Active Optovin* (Photo-excited) Optovin_Inactive->Optovin_Active Excitation TRPA1_Closed TRPA1 Channel (Closed) Optovin_Active->TRPA1_Closed Binds Cocysteines TRPA1_Open TRPA1 Channel (Open) TRPA1_Closed->TRPA1_Open Conformational Change Ion_Influx Ca2+ / Na+ Influx TRPA1_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization ActionPotential Cardiac Action Potential Depolarization->ActionPotential ActionPotential->TRPA1_Closed Light OFF (Reversal)

Caption: Figure 1. Mechanism of Optovin-mediated cardiac depolarization. 405 nm light triggers Optovin to bind and open TRPA1 channels, driving depolarization.

Application: In Vivo Cardiac Pacing (Zebrafish)[5][7]

This protocol describes the use of Optovin to pace the heart of zebrafish larvae.[5] Note: While wild-type zebrafish express TRPA1 in sensory neurons (inducing motor reflexes), precise cardiac pacing is best achieved in lines expressing TRPA1 specifically in cardiomyocytes (e.g., Tg(cmlc2:TRPA1)), or by leveraging developmental windows where endogenous expression permits.

Experimental Setup
ComponentSpecificationNotes
Model Organism Zebrafish larvae (2–5 days post-fertilization)Pigmentation mutants (casper) are preferred for optical clarity.
Compound Optovin (Stock: 10–50 mM in DMSO)Store at -20°C in dark.
Light Source 405 nm Laser or High-Power LEDIntensity > 1.6 µW/mm².
Microscope Epifluorescence or ConfocalEquipped with high-speed camera (>100 fps).
Medium E3 Embryo MediumStandard zebrafish buffer.
Protocol: Optical Pacing

Step 1: Reagent Preparation

  • Thaw Optovin stock solution (50 mM in DMSO).

  • Prepare Working Solution (10 µM) : Dilute stock 1:5000 in E3 medium.

    • Critical: Minimize light exposure during preparation to prevent premature photo-degradation.

    • Control: Prepare a vehicle control (0.02% DMSO in E3).

Step 2: Sample Preparation

  • Anesthetize larvae with Tricaine (MS-222) if immobilization is required (optional if embedding).

  • Embed larvae in 1% low-melting-point agarose on a glass-bottom dish.

  • Add 10 µM Optovin Working Solution to the dish, covering the agarose.

  • Incubate for 5–10 minutes in the dark to allow tissue penetration.

Step 3: Optical Stimulation [5]

  • Position the heart (atrium or ventricle) in the field of view.

  • Basal Recording: Record 10s of heart activity in the dark (using IR illumination if possible) to establish baseline heart rate.

  • Pacing Protocol:

    • Set 405 nm light source to pulse mode.

    • Pulse Width: 10–50 ms.

    • Frequency: Set to 10–20% above the intrinsic heart rate (e.g., if intrinsic is 2 Hz, pace at 2.5 Hz).

  • Acquisition: Capture video during stimulation. Observe 1:1 capture (one beat per light pulse).

Step 4: Washout (Validation)

  • Remove Optovin solution.

  • Wash 3x with fresh E3 medium.

  • Confirm loss of light sensitivity (heart rate should return to intrinsic rhythm and become unresponsive to light).

Experimental Workflow Diagram

Workflow Stock Optovin Stock (50 mM in DMSO) Dilution Dilute to 10 µM in E3 Medium Stock->Dilution Mounting Mount Zebrafish (Agarose/Glass Bottom) Dilution->Mounting Incubation Incubate 10 mins (Dark) Mounting->Incubation Baseline Record Baseline (No 405nm) Incubation->Baseline Pacing Apply 405nm Pulses (> Intrinsic HR) Baseline->Pacing Analysis Analyze Capture Rate (1:1 Coupling) Pacing->Analysis

Caption: Figure 2. Step-by-step workflow for in vivo optical pacing of zebrafish hearts using Optovin.

Application: Arrhythmia Modeling

Optovin can be used to induce arrhythmias to screen for anti-arrhythmic drugs. By pacing the heart at frequencies far exceeding its refractory period, or by applying continuous illumination, researchers can induce specific pathologies.

Induction Protocols
  • Tachycardia: Pace at 150–200% of intrinsic rate.

  • 2:1 Block / Wenckebach: Pace at frequencies where the AV node cannot conduct every impulse.

  • Fibrillation-like Activity: Apply continuous (non-pulsed) 405 nm light for 5–10 seconds. This causes sustained depolarization and calcium overload, leading to irregular, chaotic contractions.

Drug Screening Workflow
  • Induce arrhythmia (e.g., Tachycardia) using Optovin + Light.

  • Perfuse candidate anti-arrhythmic drug (e.g., Amiodarone).

  • Measure the time/dosage required to restore 1:1 capture or return to sinus rhythm despite optical stimulation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Response to Light Wrong WavelengthEnsure source is 405 nm (Violet). 488 nm (Blue) or 561 nm (Green) will not activate Optovin.
Low ConcentrationIncrease Optovin to 20–50 µM (monitor for toxicity).
Lack of TRPA1Confirm TRPA1 expression in the target tissue (use transgenic line if endogenous levels are insufficient).
Toxicity / Death DMSO ToxicityEnsure final DMSO concentration is < 1%.
PhototoxicityReduce laser power; use pulsed light instead of continuous illumination.
Leaky Activation Ambient LightPerform incubation and handling in a dark room or under red light.
Loss of Capture DesensitizationTRPA1 can desensitize upon prolonged calcium influx. Allow 2–5 min rest intervals between pacing trains.

References

  • Kokel, D. et al. (2013).[5][6] Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology.

  • Lam, C.K. et al. (2017).[5] A high-conductance chemo-optogenetic system based on the vertebrate channel Trpa1b. Nature Communications.

  • Nussinovitch, U. & Gepstein, L. (2015).[7] Optogenetics for in vivo cardiac pacing and resynchronization therapies. Nature Biotechnology.[7]

  • Arrenberg, A.B. et al. (2010). Optogenetic control of cardiac function in aging Drosophila. Science.

  • Zhu, S. et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. bioRxiv.

Disclaimer: This protocol is for research purposes only. Optovin is not approved for human clinical use.

Sources

Application Note: Optical Control of Endogenous TRPA1 Channels Using Optovin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for using Optovin , a reversible, photo-switchable small molecule agonist for the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[1] Unlike optogenetics, which requires the genetic expression of exogenous opsins (e.g., Channelrhodopsin), Optovin enables optical control of endogenous signaling pathways in wild-type animals.[2]

Upon exposure to violet light (~405 nm), Optovin undergoes a photochemical reaction that increases its affinity for TRPA1, specifically interacting with redox-sensitive cysteine residues.[1] This triggers rapid calcium influx and nociceptive motor responses (e.g., escape behaviors) in freely moving animals. This protocol is optimized for behavioral profiling in zebrafish larvae (3–5 dpf) but is adaptable to other systems expressing TRPA1.

Mechanism of Action

Optovin functions through optopharmacology , bridging the gap between small-molecule drugs and optical stimulation.

  • Resting State: In the dark or under long-wavelength light (>500 nm), Optovin exists in an inactive state with low affinity for TRPA1.

  • Photoactivation: Illumination with violet light (405 nm) induces a photochemical change (likely photoisomerization or transient radical formation) in the rhodanine ring of Optovin.

  • Channel Gating: The activated Optovin interacts with cysteine residues in the N-terminal cytoplasmic domain of the TRPA1 channel.

  • Depolarization: TRPA1 opens, allowing cation (

    
    , 
    
    
    
    ) influx, leading to neuronal depolarization and acute behavioral excitation.
  • Reversibility: Upon cessation of light, the compound relaxes to its inactive state, closing the channel.

Pathway Visualization

OptovinMechanism Light Violet Light (405 nm) Optovin_Inactive Optovin (Inactive) Light->Optovin_Inactive  Irradiation Optovin_Active Optovin (Photo-activated) Optovin_Inactive->Optovin_Active  Isomerization Optovin_Active->Optovin_Inactive  Dark Relaxation TRPA1 TRPA1 Channel (Cysteine Binding) Optovin_Active->TRPA1  Ligand Binding Ca_Influx Ca2+ / Na+ Influx TRPA1->Ca_Influx  Channel Opening Neuron Sensory Neuron Depolarization Ca_Influx->Neuron  Excitation Behavior Motor Response (Escape/Startle) Neuron->Behavior  Output

Figure 1: Signal transduction pathway of Optovin-mediated TRPA1 activation. Violet light triggers the transition to the active state, gating the channel and inducing neuronal firing.

Materials & Preparation

Reagents
  • Optovin: (Commercial sources available, or synthesized per Kokel et al., 2013).

  • Vehicle: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Media: E3 Embryo Medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).

Stock Solution Protocol

Optovin has limited aqueous solubility and must be dissolved in DMSO first.

  • Weighing: Weigh Optovin powder in a light-protected environment (amber vials recommended).

  • Solubilization: Dissolve in 100% DMSO to create a 10 mM - 15 mM Stock Solution .

    • Note: Sonicate briefly if necessary.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C, protected from light. Stable for months.

Working Solution (10 µM)

Prepare fresh on the day of the experiment.

  • Dilute the Stock Solution 1:1000 (or 1:1500) into E3 medium to achieve a final concentration of 10 µM .

  • Critical: The final DMSO concentration must be

    
     (v/v) to avoid vehicle toxicity or behavioral artifacts.
    

Experimental Protocol: Zebrafish Behavioral Assay

This protocol describes the assessment of nociceptive motor responses in 3–5 days post-fertilization (dpf) zebrafish larvae.

Step 1: Subject Preparation
  • Collect wild-type zebrafish embryos.

  • Raise in E3 medium at 28.5°C on a 14h/10h light/dark cycle.

  • At 3–5 dpf, larvae are robust enough for behavioral tracking.

Step 2: Loading
  • Transfer larvae into a multi-well plate (e.g., 96-well square well plate), one larva per well.

  • Remove excess E3 media, leaving ~100 µL.

  • Add 100 µL of 20 µM Optovin (2x) to each well to reach a final concentration of 10 µM .

  • Control Group: Add equivalent volume of DMSO vehicle (final concentration matching the Optovin group, e.g., 0.1%).

  • Incubation: Incubate for 1 hour in the dark at room temperature (or 28°C).

    • Why? This ensures tissue penetration and equilibrium binding.

Step 3: Optical Setup & Stimulation
  • Camera: High-speed IR-sensitive camera (e.g., 30–60 fps).

  • Illumination (Background): Infrared (IR) LED backlight (850 nm or 940 nm) for imaging (Optovin is insensitive to IR).

  • Stimulation Light: 405 nm (Violet) LED or Laser.

    • Intensity: >1.6 µW/mm² (typically 2–5 µW/mm² ensures saturation).

    • Pulse Duration: 100 ms to 1 second is sufficient for acute startle; 5–10 seconds for sustained agitation.

Step 4: Acquisition Workflow

AssayWorkflow Prep 1. Larvae Prep (3-5 dpf, 96-well plate) Dosing 2. Dosing (10 µM Optovin) Prep->Dosing Incubation 3. Incubation (1 hr, Dark) Dosing->Incubation Baseline 4. Baseline Recording (30s, IR Light Only) Incubation->Baseline Stimulus 5. Violet Pulse (405 nm, 1s) Baseline->Stimulus Response 6. Response Capture (High-speed Imaging) Stimulus->Response Analysis 7. Motion Analysis (Pixel Subtraction) Response->Analysis

Figure 2: Step-by-step workflow for the Optovin behavioral assay.

Data Analysis & Interpretation

Quantification Method: Motion Index

Since the response is a rapid motor burst, "Pixel Difference" or "Motion Index" is the standard metric.

  • Frame Subtraction: Calculate the absolute difference in pixel intensity between consecutive frames (

    
     and 
    
    
    
    ).
  • Thresholding: Apply a threshold to remove camera noise.

  • Summation: Sum the changed pixels to get a "Motion Score" for each frame.

Expected Results
ParameterOptovin Group (10 µM)Vehicle Control (DMSO)TRPA1 Mutant (-/-)
Baseline Activity Low / QuiescentLow / QuiescentLow / Quiescent
Response to 405 nm High (Violent rolling/swimming)None / Startle only if light is too brightNone (Validates specificity)
Latency < 100 msN/AN/A
Reversibility Returns to baseline < 5s post-pulseN/AN/A
Troubleshooting
  • No Response:

    • Check Light Wavelength: Must be violet (405 nm). Blue (470-490 nm) is ineffective.[3]

    • Check Intensity: Ensure power density is ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[1]
      
    • Check Age: 3 dpf is optimal; older larvae may require higher concentrations due to skin thickness.

  • High Background Activity:

    • Ensure larvae are acclimated to the dark for at least 10 minutes before recording.

    • Check temperature (overheating causes hyperactivity).

References

  • Kokel, D., et al. (2013). "Photochemical activation of TRPA1 channels in neurons and animals."[3][4] Nature Chemical Biology, 9(4), 257–263.[2]

  • Lam, P. Y., et al. (2017). "Optical control of cardiac function with a photoswitchable drug." Nature Communications, 8, 1–9. (Demonstrates Optovin use in cardiac pacing).

  • Binder, M. P., et al. (2020). "Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish." bioRxiv. (Detailed screening protocols).

Sources

Troubleshooting & Optimization

Dealing with low signal-to-noise ratio in Optovin experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers utilizing Optovin , a reversible, photoactivatable agonist of the TRPA1 channel. It is designed to troubleshoot the specific challenge of Low Signal-to-Noise Ratio (SNR) in in vivo and in vitro experiments.

Topic: Dealing with Low Signal-to-Noise Ratio (SNR) in Optovin Experiments Role: Senior Application Scientist Status: Operational

System Overview & Mechanism of Action

To troubleshoot SNR effectively, one must understand the causality of the signal. Optovin is not a traditional "caged" compound; it is a photoreactive ligand .

  • The Signal: Violet light (380–415 nm) excites the rhodanine ring of Optovin, enabling it to form a transient, reversible covalent bond with specific cysteine residues (C621, C633, C856) on the TRPA1 channel. This opens the channel, causing cation influx (Ca²⁺, Na⁺) and depolarization.

  • The Noise: Non-specific autofluorescence, motion artifacts, spontaneous channel activity, or phototoxicity from excessive UV/violet illumination.

Mechanism Diagram

The following diagram illustrates the reversible photoactivation cycle. Understanding this kinetics is crucial for timing your imaging frames.

OptovinMechanism cluster_0 Signal Generation Inactive Inactive State (Optovin in Solution + Closed TRPA1) Excitation Excitation (Rhodanine Ring Activation) Inactive->Excitation Violet Light (405 nm) Active Active Complex (Covalent Optovin-TRPA1 Adduct) Excitation->Active Cysteine Attack (C621, C633) Active->Inactive Dark Relaxation (Seconds) Response Biological Response (Ca2+ Influx / Depolarization) Active->Response Channel Opening

Figure 1: The Optovin photocycle.[1][2] Signal generation requires the simultaneous presence of Optovin, TRPA1, and 405 nm photons.

Critical Parameters for Signal Optimization

Before troubleshooting, verify your parameters against this validated standard. Deviations here are the most common cause of low SNR.

ParameterValidated StandardWhy? (Causality)
Excitation Wavelength 387 nm – 415 nm (Peak ~405 nm)The rhodanine ring absorbance peak matches this energy. Blue light (488 nm) is insufficient for activation but safe for imaging (e.g., GCaMP).
Concentration 2 µM (EC50) – 10 µM < 2 µM yields insufficient channel occupancy. > 15 µM increases background absorbance and potential toxicity.
Light Intensity > 1.6 µW/mm² Below this threshold, the rate of photoactivation cannot overcome the rate of thermal relaxation (channel closing).
Washout Protocol DO NOT WASH OUT Optovin is a diffusive ligand. It must be present in the bath during illumination. Washing it away removes the "ammo."
Solvent DMSO (< 1% final)Optovin is hydrophobic. Inadequate solubility leads to precipitation and zero signal.

Troubleshooting Guide (Q&A)

Category A: "I see NO signal at all." (Signal = 0)

Q1: I incubated my sample with Optovin, washed it 3 times, and then illuminated. Why is there no response? Diagnosis: Protocol Error (Washout). Explanation: Unlike photoswitchable tethered ligands (PTLs) that covalently attach to the cell surface permanently, Optovin's covalent bond is transient and light-dependent. It requires the free compound to be in equilibrium with the receptor. Fix: Incubate with 10 µM Optovin and leave it in the imaging buffer during the experiment. Do not wash.

Q2: I am using a standard GFP filter cube (470/40 nm excitation). Why isn't it working? Diagnosis: Excitation Mismatch. Explanation: Optovin requires violet light (near UV). 470 nm (Blue) is too low-energy to drive the specific photochemical reaction efficiently. In fact, this is a feature: it allows you to image GFP/GCaMP signals using blue light without constantly activating the channel. Fix: You must use a 405 nm laser diode or a specific UV/Violet LED filter set (e.g., DAPI filter) to trigger the response.

Q3: My stock solution turned cloudy. Is it still good? Diagnosis: Precipitation/Degradation. Explanation: Optovin is a rhodanine derivative and can be sensitive to hydrolysis or precipitation in aqueous buffers over time. Fix: Prepare fresh stock in 100% DMSO (anhydrous). Dilute into the aqueous buffer immediately before the experiment. If the final solution is cloudy, the effective concentration is unknown.

Category B: "The signal is too weak or noisy." (Low SNR)

Q4: I see a response, but the background fluorescence fluctuates wildly. Diagnosis: Motion Artifacts. Explanation: Optovin activation (TRPA1) often triggers pain/escape reflexes in model organisms (e.g., zebrafish). If the animal moves, the change in fluorescence (ΔF) is dominated by motion, not calcium flux. Fix:

  • Ratiometric Imaging: Use a structural marker (e.g., dsRed or tdTomato) alongside your calcium indicator (GCaMP). Calculate the ratio (Green/Red) to cancel out motion artifacts.

  • Immobilization: Ensure proper embedding (low-melt agarose) or use α-bungarotoxin (if studying sensory neurons without motor output).

Q5: The response is strong at first but disappears after 2-3 pulses. Diagnosis: Desensitization or Photobleaching. Explanation: TRPA1 is a calcium-permeable channel. Massive Ca²⁺ influx can lead to calcium-dependent desensitization of the channel or depletion of the electrochemical gradient. Alternatively, high-intensity UV light may bleach the Optovin or the fluorophore. Fix:

  • Increase Inter-Stimulus Interval (ISI): Allow >30 seconds between pulses for channel recovery.

  • Reduce Pulse Width: Use short pulses (100–500 ms) instead of continuous illumination. Optovin activation is rapid; you don't need seconds of light to open the channel.

Q6: I am using 405 nm light, but the background of my image lights up, obscuring the cells. Diagnosis: Autofluorescence / Bleed-through. Explanation: 405 nm light excites many endogenous molecules (NADH, flavins) and can bleed into the Green (GFP) channel if filters are not strict. Fix:

  • Narrow Bandpass Filters: Ensure your emission filter for GCaMP strictly excludes 405 nm light.

  • Background Subtraction: Acquire a "pre-stimulus" baseline image and subtract this digitally from the "stimulus" frames.

Validated Workflow for High-SNR Experiments

Use this logic flow to design your next experiment.

TroubleshootingFlow Start Start: Low SNR Issue CheckSignal Is there ANY biological response? Start->CheckSignal NoSignal No Signal CheckSignal->NoSignal WeakSignal Weak/Noisy Signal CheckSignal->WeakSignal CheckWashout Did you wash out Optovin? NoSignal->CheckWashout FixWashout Fix: Keep Optovin in bath CheckWashout->FixWashout Yes CheckWave Is Excitation < 420 nm? CheckWashout->CheckWave No FixWave Fix: Use 405 nm Laser/LED CheckWave->FixWave No CheckMotion Is the sample moving? WeakSignal->CheckMotion FixMotion Fix: Ratiometric Imaging / Agarose CheckMotion->FixMotion Yes CheckBleach Is signal decaying? CheckMotion->CheckBleach No FixBleach Fix: Increase ISI / Shorten Pulse CheckBleach->FixBleach Yes

Figure 2: Decision tree for diagnosing signal loss in Optovin-mediated TRPA1 activation.

References

  • Kokel, D. et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals.[1][3][4][5] Nature Chemical Biology, 9(4), 257–263. Link

    • Core Reference: Establishes the 405 nm activation requirement, the cysteine-modification mechanism, and the reversibility of the compound.
  • Bindocci, E. et al. (2017). A biologist's checklist for calcium imaging and optogenetic analysis. FocalPlane. Link

    • Support Reference: Provides general strategies for handling SNR issues in calcium imaging, including ratiometric normalization (GCaMP/tdTom
  • Vertex Pharmaceuticals. (2020).[5] Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish.[1][3] bioRxiv. Link

    • Support Reference: Validates the specificity of Optovin compared to other rhodanine compounds and confirms the lack of activity

Sources

Optovin Experiment Troubleshooting Guide: From Reagents to Results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Optovin-based experiments. As researchers and drug development professionals, we understand that an unexpected experimental outcome can be both frustrating and time-consuming. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues you may encounter with your Optovin experiments. We will move beyond simple checklists to explain the causality behind each step, ensuring your protocols are robust and your results are reliable.

Part 1: Fundamental Checks - Reagent and Setup Integrity

Before delving into complex biological variables, it is crucial to validate the core components of your experiment. Issues with reagent preparation or the experimental environment are the most common sources of failure.

Q1: I'm not seeing the expected photo-activated response. What is the underlying mechanism of Optovin and how does it dictate my experimental setup?

A1: Understanding Optovin's mechanism is the first step in troubleshooting. Optovin is not a conventional agonist; it is a photoactivated TRPA1 ligand .[1] This means its activity is entirely dependent on light.

Here’s the core mechanism:

  • Inactive State: In the absence of light, Optovin is largely inert and does not activate the TRPA1 channel.

  • Photoactivation: When exposed to light of a specific wavelength (typically violet or blue), Optovin undergoes a photochemical reaction.[2][3] This process generates singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[3]

  • Channel Gating: The photo-excited Optovin, likely via the generated singlet oxygen, interacts with and modifies redox-sensitive cysteine residues on the TRPA1 ion channel.[3][4] This interaction causes the channel to open.

  • Neuronal Activation: The opening of the TRPA1 channel allows an influx of cations (like Ca²⁺ and Na⁺), leading to depolarization and activation of the neuron.[5]

  • Reversibility: The effect is reversible, meaning the channel closes after the light stimulus is removed and the photo-activated product dissipates.[1][6]

This mechanism directly informs your experimental design. A failure can occur at any of these steps. For example, if the light source is incorrect (wrong wavelength) or too weak, the photochemical reaction will not occur, and the experiment will fail regardless of how perfectly everything else is set up.

Optovin_Mechanism cluster_system Experimental System cluster_troubleshooting Key Failure Points Optovin_inactive Optovin (Inactive) Optovin_active Photo-excited Optovin + ¹O₂ Optovin_inactive->Optovin_active Photoactivation Fail_Reagent Degraded or Insoluble Optovin? Light Violet/Blue Light (e.g., 395-460nm) Light->Optovin_active Fail_Light Incorrect Wavelength or Intensity? TRPA1_open TRPA1 Channel (Open) Optovin_active->TRPA1_open Cysteine Modification TRPA1_closed TRPA1 Channel (Closed) on Sensory Neuron Fail_Target No/Low TRPA1 Expression? Cation_influx Cation Influx (Ca²⁺, Na⁺) TRPA1_open->Cation_influx Response Neuronal Activation & Behavioral Response Cation_influx->Response

Caption: Mechanism of Optovin action and key points of experimental failure.

Q2: My Optovin working solution has visible precipitates. Is this normal and how should I prepare my stock and working solutions?

A2: No, visible precipitates in your working solution are a critical issue. Optovin must be fully dissolved to be active. If the compound has crashed out of solution, its effective concentration is unknown and likely far too low to elicit a response.

Solubility is Key: Optovin is highly soluble in DMSO but has poor aqueous solubility.[7] Therefore, preparing a stable working solution in aqueous media (like saline or cell culture media) requires a specific protocol. If precipitation occurs, sonication or gentle warming can be used to aid dissolution.[1]

1. Preparing a High-Concentration DMSO Stock (e.g., 50 mM):

  • Start with high-quality, anhydrous DMSO.

  • Weigh out the required amount of Optovin powder.

  • Add the DMSO to the powder and vortex thoroughly until fully dissolved. Sonication in a water bath for 5-10 minutes can assist dissolution.

  • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparing an In Vivo Working Solution (Example for Zebrafish): This protocol is adapted from common formulation methods for hydrophobic compounds.[1][7]

  • Step 1: Begin with your DMSO stock solution.

  • Step 2: In a separate tube, add the required volume of PEG300.

  • Step 3: Add the DMSO stock solution to the PEG300 and mix thoroughly.

  • Step 4: Add Tween-80 and mix again until the solution is clear.

  • Step 5: Slowly add the final vehicle (e.g., saline or E3 medium for zebrafish) dropwise while vortexing to prevent precipitation.

Component Example Formulation 1[1] Example Formulation 2[7] Purpose
DMSO10%10%Primary solvent for Optovin
PEG30040%40%Co-solvent, improves solubility
Tween-805%5%Surfactant, prevents aggregation
Saline / Aqueous Buffer45%45%Final vehicle
Final Concentration ≥ 2.5 mg/mL (7.93 mM) 2 mg/mL (6.34 mM) Target working concentration

Trustworthiness Check: Always prepare a vehicle-only control solution using the exact same procedure to ensure that the solvent mixture itself does not cause any biological effects.

Q3: What concentration of Optovin should I be using? Could my concentration be too low or too high?

A3: Yes, the concentration is critical. The effective concentration of Optovin is narrow and system-dependent.

  • Too Low: You will not see a response because not enough TRPA1 channels are being activated.

  • Too High: You risk observing off-target effects or, more commonly, significant phototoxicity, which can lead to cell death and a lack of a specific behavioral response.[2]

A dose-response curve is essential to determine the optimal concentration for your specific model and endpoint.

Parameter Value System Reference
EC₅₀ ~2 µMZebrafish Larvae (Motor Behavior)[6]
Typical Working Range 1 - 10 µMIn vivo (Zebrafish, Mice)[1]
In Vitro Testing 10 µMTransfected HEK293 Cells[3]

Recommendation: Start with a concentration in the 2-5 µM range for initial experiments in zebrafish. If you see no response, verify your light source and reagent prep before increasing the concentration. If you observe high mortality, decrease the concentration.

Part 2: Troubleshooting the Light Stimulus

The "opto" in Optovin is non-negotiable. Incorrect light delivery is as common a failure point as incorrect reagent preparation.

Q4: I have confirmed my Optovin solution is correct, but I'm still not seeing a response. What aspects of the light stimulation should I check?

A4: There are four critical parameters for light stimulation: wavelength, intensity, duration, and delivery.

  • Wavelength: Optovin is primarily activated by light in the violet-to-blue spectrum.[2] A common mistake is using a standard "white light" or a GFP filter set (~488nm), which may be on the edge of the activation spectrum and provide insufficient energy.

    • Optimal: 395nm (violet) - 460nm (blue)[2]

    • Ineffective: Green (>520nm) and Red (>600nm) light will not work.[2][6]

  • Intensity (Irradiance): The light must be powerful enough to initiate the photochemical reaction. A behavioral response in zebrafish is typically elicited at intensities greater than 1.6 µW/mm².[6] Below this threshold, the response will be weak or absent.

    • Actionable Step: Use a power meter to measure the light intensity at the sample plane. Do not rely on the manufacturer's stated output of the LED or laser, as power is lost through fiber optics and lenses.[8]

  • Duration: The stimulus duration can affect the response magnitude. For behavioral assays, stimuli can range from a 1-second pulse to several minutes of continuous light.[2][6] If you are not seeing a response with a short pulse, try a longer duration (e.g., 30-60 seconds) to ensure sufficient photon delivery.

  • Delivery: How the light reaches the sample is crucial.

    • For microscopy: Ensure the correct objective is used and that the light path is properly aligned.

    • For in vivo animal studies: Light scattering in tissue is a significant factor.[8] The light source must be positioned close to the area of interest. For deep tissue applications, an implanted fiber optic cannula is often necessary.[8]

Q5: I'm observing high mortality or abnormal behavior in my samples after light exposure. How can I diagnose and mitigate phototoxicity?

A5: This is a strong indicator of phototoxicity, which occurs when the combination of high Optovin concentration and/or high light intensity leads to excessive ROS production and cell damage. Optovin has been noted to have a trend towards phototoxicity, particularly with violet wavelengths.[2]

Mitigation Strategies:

  • Reduce Optovin Concentration: This is the most effective first step. Perform a toxicity curve to find the maximum tolerated concentration in your system.

  • Reduce Light Intensity/Duration: Use the minimum light intensity and duration required to elicit a specific, reproducible response.

  • Change Wavelength: While less effective, switching from violet to blue light might slightly reduce toxicity in some systems, as the energy per photon is lower.

  • Implement Control Groups: This is essential for diagnosis.

    • Control 1: No Optovin + Light: This confirms the light itself is not damaging the tissue.[9]

    • Control 2: Optovin + No Light: This confirms Optovin is not toxic in the dark.[1]

    • Control 3: Vehicle + Light: This controls for any effects of the solvent mixture.

Part 3: Experimental Workflow & Essential Controls

A robust experimental design with proper controls is the only way to generate trustworthy data.

Optovin_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare Optovin Stock & Working Solutions B Prepare Control Groups (Vehicle, TRPA1-KO) A->B C Calibrate Light Source (Wavelength & Intensity) B->C D Incubate Samples (e.g., 1 hour for larvae) E Transfer to Assay Plate/ Microscope Stage D->E F Acclimate Samples (Dark Adaptation) E->F G Record Baseline Activity (No Light) F->G H Apply Light Stimulus G->H I Record Experimental Activity H->I J Quantify Response (e.g., Motor Activity, Ca²⁺ Signal) K Compare Optovin vs. Controls J->K L Validate with TRPA1-KO/ Antagonist K->L M Conclusion L->M Troubleshooting_Tree Start Experiment Not Working Q_Response Is there ANY response to light stimulation? Start->Q_Response Check_Reagent Check Optovin Solution (Solubility, Age) Q_Response->Check_Reagent No Check_Inconsistency Check for Inconsistency: - Light delivery uniform? - Incubation time consistent? - Temperature stable? Q_Response->Check_Inconsistency Weak/ Inconsistent Q_Controls Do Controls Behave as Expected? Q_Response->Q_Controls Yes Check_Light Check Light Source (Wavelength, Intensity) Check_Reagent->Check_Light Check_Conc Increase Optovin Conc. (Perform Dose-Response) Check_Light->Check_Conc Check_Target Confirm TRPA1 Expression in your system Check_Conc->Check_Target Optimize_Params Optimize Light/Conc. Parameters Check_Inconsistency->Optimize_Params Check_Toxicity Assess Phototoxicity (Mortality, Blebbing) Q_Controls->Check_Toxicity No Validate_Specificity Validate with TRPA1-KO or Antagonist Q_Controls->Validate_Specificity Yes Result_Invalid Result is an Artifact Check_Toxicity->Result_Invalid Result_Valid Result is Likely Valid Validate_Specificity->Result_Valid

Caption: A decision tree for systematically troubleshooting Optovin experiments.

Q7: I see a response, but it's weak or highly variable between samples. What could be the issue?

A7: Weak or inconsistent responses, assuming your core parameters are correct, often point to subtle variations in protocol execution or biological heterogeneity.

  • Uneven Light Illumination: Ensure the light source provides uniform illumination across the entire sample or plate. A focused laser spot will only activate a small region.

  • Inconsistent Incubation: Ensure all samples are incubated with Optovin for the same duration and at the same temperature.

  • Biological Variability: The expression level of TRPA1 can vary between individual animals or cells. This is a biological reality, but you can minimize its impact by increasing your sample size (N) and using age-matched subjects.

  • Residual Effects: If you are performing repeated stimulations, ensure there is a sufficient recovery period between light pulses. Residual photocurrents or channel desensitization from a previous trial can impact the next one. [10][11]

Q8: How can I be sure my observed effect isn't an off-target artifact?

A8: This is where rigorous controls become paramount. While Optovin has been shown to be selective for TRPA1 over other channels like TRPV1 and TRPM8, and does not show significant activity at a wide range of other CNS receptors, validation is key. [3]

  • The TRPA1-KO is Definitive: As stated in Q6, if the effect persists in a trpa1 knockout animal, it is, by definition, an off-target artifact.

  • Behavioral Profiling: Compare the specific behavior you observe to previously published Optovin-induced phenotypes. In zebrafish, for example, the response is characterized by an initial large C-bend followed by swimming behavior. [2]If you observe a different, uncharacterized behavior, it warrants further investigation.

  • Pharmacological Cross-Validation: Test other known TRPA1 agonists (e.g., mustard oil, AITC). While the activation mechanism is different, you should observe a qualitatively similar biological response if the downstream pathway is the same.

By methodically working through these potential issues, you can identify the source of failure in your Optovin experiment, leading to robust, reliable, and publishable data.

References

  • Lampel, J., Wystrach, L., & Kokel, D. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. bioRxiv. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology. [Link]

  • Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed Central. [Link]

  • Gau, P., et al. (2021). (a) Optovin covalently bonds to the N-terminal domain of TRPA1. 2P... ResearchGate. [Link]

  • Simon, D. (2015). The Materials Science of Optogenetics Experiments. Addgene Blog. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]

  • Allen, B. D., et al. (2015). Principles of designing interpretable optogenetic behavior experiments. PubMed Central. [Link]

  • Packer, A. M., et al. (2020). Removing direct photocurrent artifacts in optogenetic connectivity mapping data via constrained matrix factorization. PubMed Central. [Link]

  • Packer, A. M., et al. (2023). Removing direct photocurrent artifacts in optogenetic connectivity mapping data via constrained matrix factorization. bioRxiv. [Link]

Sources

Improving the temporal precision of Optovin-mediated activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Temporal Precision in Optovin Experiments

Status: Operational Version: 2.4 (Current)

Introduction: The Temporal Challenge

You are likely here because your Optovin experiments are suffering from "smearing"—signals that turn on too slowly or fail to shut off cleanly.

The Core Mechanism: Optovin is a reversible, photo-switchable ligand for the TRPA1 ion channel.[1] Upon absorption of violet light (~405 nm), it undergoes a photochemical reaction allowing it to bind transiently to redox-sensitive cysteine residues on the TRPA1 channel, opening the pore.

The Precision Paradox: While Optovin activation is fast (milliseconds), the biological readout (calcium influx) and the channel's intrinsic properties (desensitization) often degrade temporal resolution. This guide provides the protocols to tighten your temporal window.

Module 1: Optimizing Illumination (The Physics)

Issue: "My signal doesn't turn off fast enough" or "The response plateaus immediately."

The most common error is treating Optovin like a standard uncaging reagent (which is often irreversible) or a microbial opsin (which requires constant light). Optovin requires a Pulse-and-Relax strategy.

Protocol A: The "Stroboscopic" Excitation Strategy

Continuous Wave (CW) illumination saturates the channel and triggers rapid Calcium-dependent desensitization. Use high-intensity, short-duration pulses.

ParameterStandard (Avoid)Precision Optimized (Recommended)
Light Source Mercury Arc / Widefield405 nm Laser or High-Power LED
Mode Continuous Wave (CW)Pulsed (TTL Triggered)
Pulse Width > 1000 ms10–50 ms
Intensity Low (< 0.5 mW/mm²)High (> 2.0 mW/mm²)
Duty Cycle 100% (Always ON)< 10% (Mostly OFF)

Why this works: Short, high-intensity pulses trigger a synchronized opening of TRPA1 channels. The subsequent dark period allows the Optovin-TRPA1 complex to relax and prevents the accumulation of intracellular


 that drives desensitization.
Visualizing the Pathway & Precision Bottlenecks

OptovinPathway Light 405nm Light Pulse Optovin_Inactive Optovin (Inactive) Light->Optovin_Inactive Excitation Optovin_Active Optovin* (Active) Optovin_Inactive->Optovin_Active Photoisomerization TRPA1_Closed TRPA1 (Closed) Optovin_Active->TRPA1_Closed Binding (Cys Residues) TRPA1_Open TRPA1 (Open) TRPA1_Closed->TRPA1_Open Gating TRPA1_Open->TRPA1_Closed Dark Relaxation Ca_Influx Ca2+ Influx TRPA1_Open->Ca_Influx Ion Flow Desensitization Ca2+-Mediated Desensitization Ca_Influx->Desensitization Feedback Loop Desensitization->TRPA1_Closed Lockout

Caption: Figure 1. The Optovin Activation Cycle.[1][2][3] Note the critical "Dark Relaxation" path (dashed) vs. the Desensitization trap (red).

Module 2: Chemical Handling & Pharmacokinetics

Issue: "I see high background activity" or "The response is variable between trials."

Troubleshooting Guide: Concentration vs. Washout

Optovin is lipophilic. If you overload the tissue, it creates a "buffer" effect where the drug leaches slowly out of membranes, causing a baseline shift.

The Golden Ratio Protocol:

  • Stock Solution: Dissolve Optovin in 100% DMSO to 10-50 mM. Store at -20°C in the dark.

  • Working Solution: Dilute to 2–10 µM in physiological buffer.

    • Critical: Do not exceed 10 µM unless necessary. Higher concentrations reduce temporal precision by slowing the effective "off-rate" due to re-binding.

  • Incubation: 10–20 minutes is sufficient.

  • The "Chase": If background is high, perform a 30-second washout with buffer immediately before imaging. Optovin binds TRPA1 reversibly; you want the bound population, not the free-floating population clouding your optics.

Module 3: Biological Readouts (The Crosstalk)[4]

Issue: "My calcium indicator (GCaMP) is activating the channel."

Spectral Separation Protocol

Optovin activates at ~405 nm but has an absorption tail that can extend slightly towards blue. GCaMP is excited at 488 nm.

  • Filter Selection: Use a narrow bandpass excitation filter for GCaMP (e.g., 488/10 nm) rather than a wide one (470/40 nm). This minimizes overlap with Optovin's excitation spectrum.

  • Interleaved Imaging:

    • Do not leave the 488 nm laser on continuously.

    • Use a "Pump-Probe" sequence:

      • t=0ms: 405 nm Pulse (Activation)

      • t=10ms: Dark (Reaction time)

      • t=20ms: 488 nm Pulse (Acquire Image)

      • t=30ms: Dark (Recovery)

Frequently Asked Questions (FAQ)

Q1: My cells stop responding after 3 pulses. Is the Optovin broken?

  • A: No, your TRPA1 channels are likely desensitized. TRPA1 is highly permeable to Calcium. If intracellular Calcium gets too high, the channel shuts down to protect the cell (cytotoxicity).

  • Fix: Increase the Inter-Stimulus Interval (ISI) to >60 seconds or use a lower calcium external buffer if the experiment permits.

Q2: Can I use 365 nm (UV) light instead of 405 nm?

  • A: Technically yes, Optovin absorbs there. However, 365 nm is highly phototoxic to cells and causes high autofluorescence background. 405 nm is the "sweet spot" for efficacy vs. toxicity.

Q3: Is Optovin activation reversible?

  • A: Yes. Unlike "caged" glutamate which permanently releases the ligand, Optovin is a photoswitch. It requires light to stay active. In the dark, it relaxes and unbinds (or becomes inactive), closing the channel. This is why "Dark Intervals" are critical for precision.

Troubleshooting Logic Tree

Use this flow to diagnose your specific temporal precision issue.

Troubleshooting Start Problem: Poor Temporal Precision Symptom What is the symptom? Start->Symptom SlowOn Slow Onset (>2s) Symptom->SlowOn SlowOff Slow Offset / Tail Symptom->SlowOff RunDown Signal Dies Quickly Symptom->RunDown Sol_Intensity Increase 405nm Intensity (Check Power Density) SlowOn->Sol_Intensity Sol_Washout Decrease Concentration (Try 2µM) SlowOff->Sol_Washout Sol_ISI Increase Inter-Stimulus Interval (Prevent Desensitization) RunDown->Sol_ISI

Caption: Figure 2. Decision Matrix for Optovin Optimization.

References

  • Kokel, D., et al. (2013).[3][4][5] Photochemical activation of TRPA1 channels in neurons and animals.[1][2][3][5][6] Nature Chemical Biology, 9(4), 257–263.[2][3]

  • Paulsen, C. E., et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms.[7] Nature, 520, 511–517.

  • Addgene. (n.d.). Optogenetics Guide: Biophysical Mechanisms.

Sources

Best practices for control experiments when using Optovin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Optovin. This document is designed for researchers, scientists, and drug development professionals to ensure the successful design and interpretation of experiments using this novel photoactivatable TRPA1 agonist. As a tool in the burgeoning field of photopharmacology, Optovin offers remarkable spatiotemporal control over cellular activity. However, this unique mechanism, which combines a chemical compound and a light stimulus, necessitates a rigorous and multi-faceted approach to experimental controls.

This guide moves beyond simple checklists to explain the fundamental causality behind each recommended control. By understanding why each control is critical, you can design self-validating experiments, troubleshoot unexpected results, and generate data with the highest degree of scientific integrity.

Core Principles of Control Experiments for Optovin

The primary goal of using Optovin is to selectively activate the TRPA1 ion channel at a precise time and location. A successful experiment must unequivocally demonstrate that the observed biological effect is due to light-activated Optovin acting on TRPA1 , and not an artifact of the chemical, the light, or the solvent. The following diagram illustrates the essential logic for dissecting these variables.

G cluster_0 Experimental & Key Control Groups cluster_1 Isolate the Effect of Light cluster_2 Isolate the Effect of the Compound cluster_3 Isolate the Effect of the Solvent exp Experimental Group (Optovin + Light) light_only Control 1: Light Only (Vehicle + Light) exp->light_only Removes Optovin dark_control Control 2: Dark Control (Optovin + No Light) exp->dark_control Removes Light outcome Observed Biological Effect exp->outcome Hypothesized Cause vehicle_control Control 3: Vehicle Control (Vehicle + No Light) light_only->vehicle_control Removes Light dark_control->vehicle_control Removes Optovin

Caption: Logical relationship between the experimental group and the three fundamental control groups required to isolate the effects of the compound, the light, and the vehicle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How can I be sure the observed effect is due to the photoactivation of Optovin and not the light stimulus itself?

Rationale: This is the most fundamental control. Light, particularly in the violet spectrum (~387 nm) used to activate Optovin, is energy that can have its own biological effects.[1][2] These can include inducing phototoxicity, activating other endogenous photosensitive molecules, or causing off-target effects on cellular components.[3][4] Without this control, you cannot distinguish between a true photopharmacological effect and a simple light-induced artifact.

Experimental Protocol: The "Light-Only" Control

  • Preparation: Prepare your biological samples (e.g., cells, tissue slice, zebrafish larvae) as you would for the experimental group.

  • Treatment: Instead of adding Optovin, add the vehicle (e.g., DMSO in media) at the exact same final concentration used in your experimental group.

  • Stimulation: Expose the sample to the identical light stimulus used for the experimental group. This includes:

    • Wavelength: ~387 nm

    • Intensity: e.g., >1.6 μW/mm²[2]

    • Duration and Pattern: Identical pulse length, frequency, and total exposure time.

  • Measurement: Record the same biological endpoint (e.g., behavioral response, calcium influx, membrane potential) as in the experimental group.

Expected Outcome & Interpretation:

  • No Effect: If the "Light-Only" group shows no response, while the "Optovin + Light" group does, you can confidently attribute the effect to the presence of the photosensitive compound.

  • An Effect is Observed: If the "Light-Only" group shows a response, this indicates the light stimulus itself is active in your system. The effect seen in your experimental group is likely a combination of the light artifact and the Optovin effect. You may need to reduce light intensity or duration.

Q2: My results are inconsistent. How do I confirm the effect is specifically mediated by TRPA1 channels?

Rationale: While Optovin is reported to be a selective TRPA1 agonist, robust scientific practice demands direct validation of the drug's mechanism of action in your specific experimental system.[5][6] This confirms that the observed phenotype is not due to an unexpected off-target interaction. Demonstrating on-target activity is the cornerstone of a trustworthy study.

Methods for On-Target Validation: There are three gold-standard approaches to confirm TRPA1 mediation. Using at least two is highly recommended.

Validation MethodPrincipleProsCons
Pharmacological Inhibition Pre-treatment with a selective TRPA1 antagonist should block the Optovin effect.Quick to implement; can be used in most systems.Relies on the specificity of the antagonist.
Genetic Ablation Using a TRPA1 knockout/knockdown model should eliminate the response.Highly specific; considered the "gold standard" for target validation.Requires access to genetically modified animals or cell lines; time-consuming.
Heterologous Expression Introducing TRPA1 into a cell line that lacks it should confer sensitivity to Optovin.Directly proves sufficiency of the channel for the effect.Limited to in vitro cell culture; overexpression may not perfectly mimic endogenous conditions.

Protocol 2a: Pharmacological Inhibition

  • Antagonist Selection: Choose a well-validated, specific TRPA1 antagonist, such as HC-030031.[5]

  • Pre-incubation: Pre-incubate your samples with the TRPA1 antagonist for a sufficient time to ensure target engagement.

  • Co-treatment: Add Optovin in the continued presence of the antagonist.

  • Stimulation: Apply the light stimulus as in the experimental group.

  • Interpretation: The light-induced effect should be significantly attenuated or completely abolished compared to the group treated with Optovin and light alone.

Protocol 2b: Genetic Ablation

  • Model System: Utilize a validated TRPA1 knockout (e.g., TrpA1b mutant zebrafish) or shRNA/CRISPR-mediated knockdown cell line.[5]

  • Parallel Experiment: Run the standard "Optovin + Light" protocol on both the wild-type (WT) and the TRPA1-deficient models in parallel.

  • Interpretation: The WT group should show the expected response, while the TRPA1-deficient group should be non-responsive.

G cluster_0 Optovin's Mechanism & Points of Interruption Light Violet Light (~387 nm) Optovin_inactive Optovin (Inactive) Light->Optovin_inactive Photoactivation Optovin_active Optovin (Active) Optovin_inactive->Optovin_active TRPA1 TRPA1 Channel Optovin_active->TRPA1 Binds & Activates Response Cellular Response (e.g., Ca²+ Influx, Action Potential) TRPA1->Response Antagonist TRPA1 Antagonist (e.g., HC-030031) Antagonist->TRPA1 Blocks Knockout Genetic Knockout (TRPA1-/-) Knockout->TRPA1 Removes

Caption: The signaling pathway of Optovin and key points for experimental validation via pharmacological antagonists or genetic removal of the TRPA1 channel.

Q3: My cells/animals are showing signs of stress or death after the experiment. How do I control for phototoxicity?

Rationale: The mechanism of Optovin activation involves a photochemical reaction that can generate singlet oxygen.[2][5] This, combined with high-energy violet light, can cause oxidative stress and lead to cell death, a phenomenon known as phototoxicity.[3] It is crucial to distinguish between a specific, TRPA1-mediated physiological response and a non-specific toxic effect. This is especially important in multi-hour or repeat-stimulation paradigms.

Experimental Protocol: Phototoxicity Assessment

  • Establish a Toxicity Assay: Choose a suitable viability assay for your model system.

    • Cell Culture: Propidium iodide staining, Trypan blue exclusion, or an LDH release assay.

    • Zebrafish Larvae: Monitor for mortality, edema, or gross morphological defects over 24 hours post-stimulation.[3]

  • Test All Conditions: Run the viability assay on all experimental and control groups:

    • Experimental (Optovin + Light)

    • Light-Only (Vehicle + Light)

    • Dark Control (Optovin + No Light)

    • Vehicle Control (Vehicle + No Light)

  • Titrate Parameters: If toxicity is observed in the "Optovin + Light" or "Light-Only" groups, you must find a non-toxic experimental window. Systematically reduce:

    • Light Intensity: Decrease the power of your light source.

    • Optovin Concentration: Lower the dose. The reported EC50 is ~2 µM.[2][7]

    • Exposure Duration: Use shorter or less frequent light pulses.

Table of Recommended Experimental Parameters

ParameterRecommended RangeRationale / Source
Optovin Concentration 1 - 10 µMEC50 is ~2 µM. Higher concentrations may increase toxicity.[2][7]
Activation Wavelength ~387 nm (Violet)Peak activation wavelength. Longer wavelengths (blue, green) are ineffective controls.[2][5]
Light Intensity > 1.6 µW/mm²Minimum intensity required to elicit a motor response in zebrafish.[2][5]
Vehicle DMSOOptovin is highly soluble in DMSO. Ensure final concentration in media is low (<0.5%).[8]
Q4: Could the inactive form of Optovin be causing effects on its own?

Rationale: This control addresses the possibility that Optovin may have biological activity even without photoactivation. A "dark" effect could confound the interpretation of your light-dependent results. This is a critical baseline measurement.

Experimental Protocol: The "Dark" Control

  • Preparation: Prepare your samples and add Optovin at the same final concentration as your experimental group.

  • Incubation: Incubate the samples for the same duration as the experimental protocol.

  • CRITICAL: Ensure the samples are completely shielded from the activating wavelength of light. This includes ambient room light and microscope fluorescence lamps. Use foil or a light-proof enclosure.

  • Measurement: Record the same biological endpoint.

Expected Outcome & Interpretation: The "Dark" control group should show no significant difference from the "Vehicle Control" (vehicle, no light). If you observe an effect in the dark, it indicates that Optovin has light-independent activity in your system, which must be accounted for when interpreting the light-activated results.

References
  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257-263. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed Central. [Link]

  • Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]

  • Let's talk about science!. (2022, December 11). Optogenetics Explained! | Neuroscience Methods 101. YouTube. [Link]

  • Copeland, D., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9436. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]

  • Kulkarni, R. U., et al. (2017). Localized two-photon photoswitching of Optovin in rat cortical neurons. ResearchGate. [Link]

  • McClain, M. A., et al. (2021). In vivo photopharmacology with light-activated opioid drugs. PubMed Central. [Link]

  • Hayward, A. (2017). Photopharmacology: using light to activate drugs. The Pharmaceutical Journal. [Link]

  • Morstein, J., et al. (2021). Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. Molecules, 26(21), 6664. [Link]

  • Spectrum. (2015). Blue light used for optogenetics may have off-target effects. The Transmitter: Neuroscience News and Perspectives. [Link]

Sources

Technical Support Center: Investigating the Long-Term Effects of Optovin Exposure on Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Optovin in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the long-term effects of Optovin exposure on cell viability. As a photoactivatable TRPA1 agonist, Optovin offers unique opportunities for controlling cellular activity; however, understanding its long-term impact is crucial for robust and reproducible research.[1][2][3][4][5] This resource synthesizes established knowledge with practical, field-proven insights to support your research endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing a significant decrease in cell viability in my Optovin-treated cultures, even at low concentrations. What could be the primary cause?

A1: An unexpected drop in cell viability can stem from several factors, often related to the interplay between Optovin's mechanism of action and your specific experimental conditions. Here’s a systematic approach to troubleshooting this issue:

  • Causality Check 1: Phototoxicity. Optovin's activation is light-dependent.[2] While one study indicated it was not phototoxic, it did show a trend towards phototoxicity under violet light.[2]

    • Troubleshooting Step: First, run a control experiment with Optovin in the absence of the activating light source. If viability is restored, the issue is likely phototoxicity. To mitigate this, consider reducing the light intensity or the duration of exposure.

  • Causality Check 2: TRPA1-Mediated Calcium Overload. Optovin activates the TRPA1 channel, leading to an influx of calcium (Ca2+).[1][3][5] Prolonged or excessive activation of TRPA1 can lead to sustained high intracellular Ca2+ levels, which can trigger apoptotic pathways through mitochondrial dysfunction.[6][7]

    • Troubleshooting Step: To test this, you can co-incubate your cells with a TRPA1 antagonist. If the antagonist rescues the cells from Optovin-induced death, this points to TRPA1 activation as the culprit. You may need to titrate down the concentration of Optovin or use a more intermittent light exposure protocol.

  • Causality Check 3: Off-Target Effects or Compound Purity. While Optovin is reported to be selective for TRPA1, the possibility of off-target effects at high concentrations or in specific cell lines cannot be entirely ruled out.[1] Additionally, issues with the purity of your Optovin stock could introduce cytotoxic contaminants.

    • Troubleshooting Step: If possible, verify the purity of your Optovin compound. Test a fresh batch of the compound from a reputable supplier.

Q2: My cell viability assay results are inconsistent across experiments. What are the likely sources of this variability?

A2: Reproducibility is key in scientific research. Inconsistent results in cell viability assays are a common challenge.[8][9] Here's how to address this:

  • Experimental Parameter Check 1: Cell Seeding Density. The number of cells at the start of the experiment can significantly impact the final readout.

    • Troubleshooting Step: Ensure you are using a consistent cell seeding density for every experiment. It is advisable to perform a cell titration to determine the optimal seeding density for your specific cell line and assay.[9]

  • Experimental Parameter Check 2: Light Exposure Consistency. The intensity and duration of light exposure for Optovin activation must be precisely controlled.

    • Troubleshooting Step: Calibrate your light source before each experiment to ensure consistent output. Use a light meter if available. Ensure the distance between the light source and the culture plate is identical in every experiment.

  • Experimental Parameter Check 3: Reagent Preparation and Handling. The age and storage of your Optovin stock solution and assay reagents can affect their potency.

    • Troubleshooting Step: Prepare fresh dilutions of Optovin from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of all reagents.

Q3: I am not seeing any effect of Optovin on cell viability, even at high concentrations and with prolonged light exposure. What should I investigate?

A3: A lack of effect can be as perplexing as unexpected toxicity. Here are the primary considerations:

  • Target Expression Check: TRPA1 Presence and Functionality. The most straightforward reason for a lack of Optovin effect is the absence or low expression of its target, the TRPA1 channel, in your cell line.

    • Troubleshooting Step: Confirm TRPA1 expression in your cells using techniques like Western blot, qPCR, or immunocytochemistry. If TRPA1 is present, you can verify its functionality using a known TRPA1 agonist, such as allyl isothiocyanate (AITC), and measuring the cellular response (e.g., calcium influx).

  • Compound Activity Check: Optovin Integrity. The Optovin compound itself may have degraded.

    • Troubleshooting Step: Test your Optovin stock on a positive control cell line known to express functional TRPA1. If it fails to elicit a response, obtain a fresh supply of the compound.

  • Experimental Setup Check: Light Wavelength. Optovin is activated by specific wavelengths of light, typically in the violet range.[10]

    • Troubleshooting Step: Verify that your light source is emitting at the correct wavelength for Optovin activation. Consult the supplier's data sheet for the optimal activation spectrum.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the primary mechanism by which long-term Optovin exposure could lead to decreased cell viability?

A: The primary proposed mechanism involves the sustained activation of the TRPA1 channel.[1][3][5] This leads to a continuous influx of Ca2+, which can disrupt intracellular calcium homeostasis.[6][7] Chronically elevated cytoplasmic Ca2+ can be taken up by mitochondria, leading to mitochondrial stress, the release of pro-apoptotic factors like cytochrome c, and ultimately, programmed cell death (apoptosis).[6][7]

Q: Are there any known long-term effects of Optovin exposure in the absence of light?

A: In its inactive state (without light), Optovin is not expected to activate TRPA1.[2] One study on zebrafish exposed to 10 µM Optovin for 96 hours in the dark did not report any adverse effects on development or survival.[10] However, it is always good practice to include a "dark" control in your long-term experiments to account for any potential light-independent effects of the compound on your specific cell type.

Q: How does Optovin's mechanism of action, involving reactive cysteine residues, impact long-term cell health?

A: Optovin activates TRPA1 through a photochemical reaction with redox-sensitive cysteine residues on the channel.[1][3][5] This interaction is reported to be reversible.[10] However, long-term and repeated exposure could potentially lead to cumulative oxidative stress, as the generation of reactive oxygen species (ROS) is a possible consequence of such photochemical reactions.[10] While one study suggested that singlet oxygen might be involved in Optovin's mechanism, it also noted that antioxidants did not block its effect, suggesting a direct interaction with TRPA1 is more likely.[1][10] Nevertheless, monitoring for markers of oxidative stress in long-term experiments is a worthwhile consideration.

Section 3: Experimental Protocols

Protocol 1: Standard MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[11][12][13]

Materials:

  • Cells of interest

  • Complete culture medium

  • Optovin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of Optovin. Include appropriate controls (vehicle control, untreated control).

  • Expose the cells to the activating light source according to your experimental design. For long-term studies, this may involve intermittent or continuous exposure.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Carefully remove the medium from the wells.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Incubate the plate at room temperature in the dark for at least 2 hours, with occasional gentle shaking.[12]

  • Measure the absorbance at 570 nm using a plate reader.[12]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]

Materials:

  • Cells of interest, treated with Optovin as described above

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Section 4: Visualizations

Diagram 1: Proposed Signaling Pathway of Optovin-Induced Cell Death

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Optovin_out Optovin TRPA1 TRPA1 Channel Optovin_out->TRPA1 Binds Light Violet Light Light->TRPA1 Activates Ca_influx Ca2+ Influx TRPA1->Ca_influx Mediates Mitochondria Mitochondria Ca_influx->Mitochondria Overload Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Leads to Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates

Caption: Optovin, upon activation by violet light, binds to and opens the TRPA1 channel, leading to Ca2+ influx, mitochondrial overload, and potentially apoptosis.

Diagram 2: Troubleshooting Workflow for Decreased Cell Viability

G Start Decreased Cell Viability Observed Phototoxicity Is it Phototoxicity? Start->Phototoxicity TRPA1_mediation Is it TRPA1-mediated? Phototoxicity->TRPA1_mediation No Dark_control Run 'Dark' Control (Optovin, no light) Phototoxicity->Dark_control Yes Off_target Consider Off-Target Effects TRPA1_mediation->Off_target No Antagonist_exp Co-treat with TRPA1 Antagonist TRPA1_mediation->Antagonist_exp Yes Viability_restored_photo Viability Restored? Dark_control->Viability_restored_photo Reduce_light Reduce Light Intensity/ Duration Viability_restored_photo->TRPA1_mediation No Viability_restored_photo->Reduce_light Yes Viability_restored_trpa1 Viability Restored? Antagonist_exp->Viability_restored_trpa1 Viability_restored_trpa1->Off_target No

Caption: A systematic workflow to troubleshoot unexpected decreases in cell viability during Optovin experiments.

Section 5: References

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257-263. [Link]

  • Moccia, F., & Montagna, G. (2023). Transient receptor potential ankyrin 1 (TRPA1) mediates reactive oxygen species-induced Ca2+ entry, mitochondrial dysfunction, and caspase-3/7 activation in primary cultures of metastatic colorectal carcinoma cells. bioRxiv. [Link]

  • McCarroll, M. N., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9415. [Link]

  • Lam, C. K., et al. (2017). A novel strategy for optical control of endogenous TRPA1 channels in vivo. Scientific Reports, 7(1), 1-12. [Link]

  • Head, B. P., et al. (2015). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257-263. [Link]

  • Sarma, P., et al. (2017). Localized two-photon photoswitching of Optovin in rat cortical neurons. Journal of Neuroscience Methods, 283, 46-53. [Link]

  • Nesuashvili, L., et al. (2013). The role of TRPA1 in inflammation. Frontiers in Neuroscience, 7, 23. [Link]

  • Bugaj, L. J., et al. (2022). Optogenetic Application to Investigating Cell Behavior and Neurological Disease. Frontiers in Molecular Neuroscience, 15, 843336. [Link]

  • Kokel, D., et al. (2013). Optovin structure-activity relationship analysis. Nature Chemical Biology. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Faris, P., et al. (2023). Transient receptor potential ankyrin 1 (TRPA1) mediates reactive oxygen species-induced Ca2+ entry, mitochondrial dysfunction, and caspase-3/7 activation in primary cultures of metastatic colorectal carcinoma cells. Cell Calcium, 112, 102747. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Tanase, C., et al. (2024). The Potential of TRPA1 as a Therapeutic Target in Cancer—A Study Using Bioinformatic Tools. International Journal of Molecular Sciences, 25(7), 3760. [Link]

  • Thodeti, C. K., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1916, 1-6. [Link]

  • Chong, W. C. (2023). How to solve the problem from cell viability test? ResearchGate. [Link]

  • Zygmunt, P. M., & Högestätt, E. D. (2014). TRPA1: a sensory channel of many talents. Anesthesia & Analgesia, 118(4), 820-831. [Link]

  • Provost, J. J., & Wallert, M. A. (2017). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]

  • Eppendorf & Promega. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. YouTube. [Link]

Sources

Validation & Comparative

Optovin vs. Channelrhodopsin: A Technical Comparison Guide for Neural Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Optovin , a small-molecule photoswitch for endogenous TRPA1 channels, and Channelrhodopsin (ChR2) , the standard-bearer for genetically encoded optogenetics. While both technologies achieve light-mediated neural activation, they operate on fundamentally different principles—chemical genetics versus microbial opsin engineering .

  • Optovin offers a non-genomic, reversible method to actuate sensory neurons and specific pathways (TRPA1+) with simple bath application, making it ideal for high-throughput screening in model organisms like zebrafish.

  • Channelrhodopsin provides millisecond-scale temporal precision and universal cell-type targeting through genetic restriction, remaining the gold standard for circuit mapping in the mammalian CNS.

Mechanism of Action: Chemical vs. Genetic Actuation

Understanding the signal transduction pathway is critical for experimental design.

Optovin: The TRPA1 Photo-Switch

Optovin is a reversible photo-active ligand.[1][2] It does not gate the channel directly like a key; rather, it relies on a photochemical reaction (likely involving redox-sensitive cysteine residues) to sensitize or open the TRPA1 (Transient Receptor Potential Ankyrin 1) channel. This channel is endogenously expressed in nociceptors (pain sensing) and hair cells.

Channelrhodopsin (ChR2): Direct Ion Gating

ChR2 is a light-gated cation channel derived from Chlamydomonas reinhardtii. Upon absorption of a blue photon, the all-trans-retinal cofactor isomerizes, causing a conformational change that opens the pore to Na+, K+, and Ca2+, directly depolarizing the cell.

Pathway Visualization

ActivationPathways cluster_0 Optovin Mechanism (Chemical Genetics) cluster_1 Channelrhodopsin Mechanism (Optogenetics) Light_UV Violet Light (387-405 nm) Optovin Optovin (Small Molecule) Light_UV->Optovin Photo-activation TRPA1 Endogenous TRPA1 (Cysteine Residues) Optovin->TRPA1 Redox Interaction Influx_1 Ca2+/Na+ Influx (Depolarization) TRPA1->Influx_1 Channel Opening Light_Blue Blue Light (470 nm) ChR2 Exogenous ChR2 (Opsin Protein) Light_Blue->ChR2 Photon Absorption ConfChange Retinal Isomerization (Conformational Change) ChR2->ConfChange Isomerization Influx_2 Na+/Ca2+ Influx (Spike Generation) ConfChange->Influx_2 Pore Opening (<10ms)

Figure 1: Comparative signal transduction pathways. Optovin utilizes an intermediate chemical switch acting on endogenous proteins, whereas ChR2 acts as a direct photon-to-current converter.

Performance Metrics Comparison

The following data aggregates performance characteristics from key studies (Kokel et al., 2013; Boyden et al., 2005).

FeatureOptovin (Chemical Genetics)Channelrhodopsin-2 (Optogenetics)
Primary Target Endogenous TRPA1 channels (Sensory Neurons)Genetically defined populations (Promoter-based)
Delivery Method Bath application (Zebrafish) or Injection (Mammals)Viral Vector (AAV/Lenti) or Transgenic Line
Invasiveness Low (Chemical incubation)High (Surgery/Genetic modification required)
Activation Wavelength Violet / UV (~387–405 nm)Blue (~470 nm)
Temporal Resolution Seconds (Behavioral) to Sub-second (Channel)Millisecond (Single-spike precision)
Reversibility Rapidly reversible (seconds) upon light removalInstantaneous (ms) off-kinetics
Tissue Penetration Poor (UV light scatters/absorbs easily)Moderate (Blue) to Good (Red-shifted variants)
Key Limitation Restricted to TRPA1+ cells (unless transfected)Requires gene delivery; potential immunogenicity

Detailed Experimental Protocols

Protocol A: Optovin-Mediated Motor Control in Zebrafish

Best for: High-throughput behavioral screening, developmental biology, non-transgenic studies.

Reagents:

  • Optovin (dissolved in DMSO to 10-50 mM stock).

  • Wild-type Zebrafish larvae (3–5 days post-fertilization).

  • E3 Embryo Medium.

Workflow:

  • Preparation: Dilute Optovin stock into E3 medium to a final concentration of 10 µM . Ensure DMSO concentration remains <1%.

  • Incubation: Incubate larvae in the Optovin solution for 1 hour at 28°C in the dark. Note: Optovin is light-sensitive; handle under dim red light if possible.

  • Setup: Transfer larvae to a 96-well plate or observation chamber.

  • Stimulation:

    • Source: 405 nm Laser or high-power violet LED.

    • Intensity: >1.6 µW/mm².

    • Duration: 1–5 second pulses.

  • Observation: Upon illumination, larvae will exhibit a vigorous "startle" swim response or specific fin movements (if localized).

  • Washout: Transfer larvae to fresh E3 medium. Photosensitivity typically disappears within 30–60 minutes.

Protocol B: ChR2 Viral Transduction in Mouse CNS

Best for: Circuit mapping, precise spike timing, deep brain stimulation.

Reagents:

  • AAV-CaMKIIa-hChR2(H134R)-eYFP (or similar serotype).

  • Stereotactic frame.

  • Optical fiber implant (200 µm core).

Workflow:

  • Surgery: Anesthetize mouse (Isoflurane). Secure in stereotactic frame.

  • Injection: Drill burr hole at target coordinates. Inject 200–500 nL of viral vector using a micropipette (rate: ~50 nL/min).

  • Expression: Allow 2–4 weeks for viral expression and trafficking to the membrane.

  • Implantation: Implant optical fiber ferrule directly above the injection site; secure with dental cement.

  • Stimulation (In Vivo):

    • Source: 473 nm DPSS Laser.

    • Pulse Train: 10–20 Hz, 5–10 ms pulse width.

    • Power: 1–10 mW at fiber tip (titrate to avoid heating).

  • Readout: Record electrophysiology (LFP/Spikes) or observe time-locked behavioral changes immediately upon laser onset.

Critical Analysis: When to Choose Which?

Choose Optovin If:
  • You work with Zebrafish: The transparency of the organism and ease of bath application make Optovin superior for large-scale screens where genetic engineering of thousands of animals is impractical.

  • You study Sensory/Pain Pathways: Since TRPA1 is a primary nociceptive integrator, Optovin provides a direct, pharmacologically relevant way to activate these specific pathways without ectopic expression.

  • You need Reversibility without Genetics: If you need to "turn on" light sensitivity transiently and then wash it away, leaving the genome untouched.

Choose Channelrhodopsin If:
  • You need Cell-Type Specificity: ChR2 allows you to target only Parvalbumin+ interneurons or only Dopaminergic neurons using Cre-Lox systems. Optovin cannot achieve this resolution in wild-type animals.

  • You need Millisecond Precision: For studying synaptic plasticity (LTP/LTD) or neural coding, the slow kinetics of TRPA1/Optovin are insufficient. ChR2 is required to drive spikes at physiological firing rates (20-100 Hz).

  • You work in Deep Mammalian Tissue: UV/Violet light (Optovin) has very poor depth penetration. ChR2 (and its red-shifted cousins like Chrimson) allows for deeper access via fiber optics or transthoracic illumination.

References

  • Kokel, D., et al. (2013). "Photochemical activation of TRPA1 channels in neurons and animals."[3] Nature Chemical Biology, 9(4), 257–263.[3] Link

  • Boyden, E. S., et al. (2005). "Millisecond-timescale, genetically targeted optical control of neural activity." Nature Neuroscience, 8(9), 1263–1268. Link

  • Nagel, G., et al. (2003). "Channelrhodopsin-2, a directly light-gated cation-selective membrane channel." Proceedings of the National Academy of Sciences, 100(24), 13940–13945. Link

  • Lam, P. Y., et al. (2020). "Optical control of TRPA1 channels in vivo." Nature Communications, 11, 6114. Link

Sources

Choosing Your Neuromodulation Toolkit: A Comparative Guide to Optovin and DREADDs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the quest to dissect the intricate neural circuits that govern behavior and disease, the ability to remotely and specifically control neuronal activity is paramount. Two powerful technologies, photopharmacology with molecules like Optovin and chemogenetics using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offer distinct approaches to achieving this control. This guide provides an in-depth comparison to inform the critical decision of which tool is better suited for your specific experimental goals. We will move beyond a simple listing of features to explore the causal mechanisms, practical workflows, and nuanced considerations that underpin the effective use of each technology.

At a Glance: The Core Philosophical Difference

Before delving into the technical specifics, it's crucial to understand the fundamental distinction between these two approaches.

  • DREADDs represent a genetically-targeted chemogenetic approach. A researcher must first introduce a gene encoding an engineered G-protein coupled receptor (GPCR) into a specific population of cells. These designer receptors are inert to endogenous ligands but can be exclusively activated by a synthetic small molecule, providing precise control over genetically defined cell types.

  • Optovin is a tool of photopharmacology , a strategy that uses light to control the activity of a small molecule. This approach does not require a priori genetic modification of the organism. Optovin is a photosensitive small molecule that, upon illumination with a specific wavelength of light, activates an endogenous ion channel, TRPA1.[1][2] This allows for light-based control of neuronal activity in wild-type animals, provided the target cells express this channel.[1][2]

This core difference—genetic targeting versus endogenous channel modulation—is the primary driver for nearly all of the comparative advantages and disadvantages of each system.

Mechanism of Action: A Tale of Two Pathways

Understanding the signaling cascades initiated by each tool is essential for predicting their biological effects and designing rigorous experiments.

DREADDs: Hijacking G-Protein Signaling

DREADDs are mutated muscarinic acetylcholine receptors that no longer bind acetylcholine but are potently activated by synthetic ligands like Clozapine-N-Oxide (CNO) or the more recent Deschloroclozapine (DCZ).[3][4] The most common variants are:

  • hM3Dq : An excitatory DREADD that couples to the Gq signaling pathway. Ligand binding leads to the activation of phospholipase C, culminating in the mobilization of intracellular calcium and neuronal depolarization.

  • hM4Di : An inhibitory DREADD that couples to the Gi pathway. Its activation inhibits adenylyl cyclase and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal silencing.

Figure 1. DREADD Gq and Gi signaling cascades.

Optovin: A Photochemical Gate for an Endogenous Channel

Optovin's mechanism is fundamentally different. It is a small molecule that, in its basal state, is inactive. When illuminated with violet light (~387-415 nm), it undergoes a photochemical reaction.[5] This photo-excited state of Optovin then interacts with and opens the endogenous Transient Receptor Potential Ankryin 1 (TRPA1) channel.[1][2]

TRPA1 is a non-selective cation channel, and its opening leads to an influx of cations (including Na⁺ and Ca²⁺), resulting in membrane depolarization and neuronal activation.[1] The interaction is thought to involve a reversible covalent modification of redox-sensitive cysteine residues on the TRPA1 protein.[1][2]

Figure 2. Optovin's light-dependent activation of TRPA1.

Head-to-Head Comparison: Performance and Logistics

The choice between Optovin and DREADDs often comes down to the specific requirements of an experiment. The following table summarizes the key performance metrics and logistical considerations for each system.

FeatureDREADDs (Chemogenetics)Optovin (Photopharmacology)Causality and Rationale
Target Specificity High (Cell-type specific) Moderate (TRPA1-expressing cells) DREADDs require delivery of a gene, which can be placed under a cell-type-specific promoter (e.g., CamKIIa for excitatory neurons). Optovin targets the endogenous TRPA1 channel, limiting its use to cells that naturally express it (often sensory and nociceptive neurons).
Genetic Modification Required (AAV, transgenic lines)Not Required This is the most significant difference. DREADDs necessitate introducing foreign genetic material. Optovin can be used in wild-type animals, which is a major advantage for studies in species where genetic tools are limited or for translational research.[1][2]
Temporal Resolution Low (Minutes to Hours) High (Seconds to Minutes) DREADD activation is limited by the pharmacokinetics of the ligand (absorption, distribution, metabolism).[3] DCZ offers a faster onset than CNO (effects within minutes), but deactivation relies on metabolic clearance over hours.[3][6] Optovin's action is directly tied to the presence of light; activation begins upon illumination and ceases when light is removed, offering much faster "on" and "off" kinetics.
Invasiveness High (Initial Surgery) Moderate (Drug & Light Delivery) DREADDs require an initial stereotaxic surgery for viral vector injection. Subsequent ligand administration can be non-invasive (e.g., I.P. injection, oral).[7] Optovin requires delivery of both the drug and light. For CNS applications, this would likely necessitate an implanted cannula for the drug and an optical fiber for light, making it similarly invasive to chronic optogenetics.
Actuator Synthetic Ligand (e.g., DCZ, CNO)Small Molecule + Light (Violet, ~405 nm)The DREADD actuator is a chemical, while Optovin's is a combination of a chemical and photons.
Primary Effect G-protein pathway modulation (Excitatory or Inhibitory)Cation channel opening (Excitatory)DREADDs offer versatile control over distinct intracellular signaling pathways. Optovin's primary effect via TRPA1 is neuronal depolarization.
Key Advantage Unparalleled cell-type specificity.Usable in non-genetically modified animals.The choice often hinges on this trade-off: precise genetic targeting vs. applicability in wild-type systems.
Key Disadvantage Slower kinetics; potential off-target effects of ligands.[4]Limited to TRPA1-expressing cells; light penetration depth in tissue.The slow time course of DREADDs makes them unsuitable for studying rapid neural dynamics.[8] Optovin's utility is constrained by the natural expression pattern of its target and the physical limitations of light delivery in the brain.

Deciding on Your Experiment: A Logic Tree

To select the appropriate tool, consider the primary question your experiment aims to answer.

Decision_Tree start What is the primary goal of my experiment? q_genetic Is targeting a specific genetic cell type critical? start->q_genetic q_wildtype Is it essential to work in a wild-type animal? q_genetic->q_wildtype No use_dread_genetic Use DREADDs (Cell-type specific promoter) q_genetic->use_dread_genetic Yes q_temporal Does the experiment require high temporal precision (seconds)? q_wildtype->q_temporal No, genetic targeting is flexible use_optovin_wt Consider Optovin (If target cells express TRPA1) q_wildtype->use_optovin_wt Yes q_duration Is long-duration modulation (hours) required? q_temporal->q_duration No use_optovin_temporal Optovin is likely a better choice. q_temporal->use_optovin_temporal Yes use_dread_duration DREADDs are well-suited for this. q_duration->use_dread_duration Yes

Figure 3. A decision-making framework for tool selection.

Experimental Protocols: From Theory to Benchtop

A self-validating protocol is the cornerstone of reproducible science. Below are detailed, step-by-step methodologies for implementing both DREADDs and Optovin in a typical in vivo rodent experiment.

General Experimental Workflow

Both techniques, despite their differences, follow a similar overarching workflow for in vivo neuromodulation experiments.

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase v_design 1. Vector/Compound Preparation surgery 2. Stereotaxic Surgery (AAV Injection / Cannula Implant) v_design->surgery incubation 3. Recovery & Incubation (2-4 weeks for DREADDs) surgery->incubation activation 4. Actuator Administration (Ligand Injection / Light Stimulation) incubation->activation recording 5. Behavioral / Physiological Recording activation->recording analysis 6. Data Analysis & Histological Verification recording->analysis

Figure 4. General workflow for in vivo neuromodulation.

Methodology 1: DREADD-Mediated Neuromodulation in the Mouse Hippocampus

This protocol describes the process for expressing an excitatory DREADD (hM3Dq) in hippocampal CA1 neurons to assess its effect on memory consolidation.

1. Viral Vector Preparation:

  • Obtain a high-titer adeno-associated virus (AAV) encoding the DREADD construct. A common choice is AAV9-CaMKIIa-hM3Dq-mCherry.

  • Causality: AAV9 is chosen for its robust transduction of neurons.[9] The CaMKIIa promoter restricts expression to excitatory neurons. mCherry is a fluorescent reporter used to verify expression post-mortem.

  • Dilute the virus to a working titer of 1 x 10¹² viral genomes/mL in sterile PBS.

2. Stereotaxic Surgery:

  • Anesthetize an adult mouse (e.g., C57BL/6J) with isoflurane (2-4% for induction, 1-2% for maintenance).[10]

  • Secure the animal in a stereotaxic frame. Apply eye ointment to prevent corneal drying.[11]

  • Level the skull by ensuring the heights of bregma and lambda are equal.[11]

  • Identify the coordinates for the dorsal hippocampus (e.g., AP: -2.0 mm, ML: ±1.5 mm, DV: -1.5 mm from bregma).[12]

  • Drill a small craniotomy over the injection site.

  • Load a microinjection pipette (e.g., Nanoject III) with the AAV solution.

  • Slowly lower the pipette to the target DV coordinate. Inject 0.5 µL of the virus at a rate of 0.1 µL/min.[12]

  • Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow upon retraction.[13]

  • Slowly withdraw the pipette, suture the scalp, and provide post-operative analgesia.

3. Recovery and Incubation:

  • Allow the animal to recover on a heating pad.

  • House the animal for 3-4 weeks.

  • Causality: This period is critical for the AAV to transduce the target cells and for robust expression of the DREADD receptor to occur.

4. Chemogenetic Activation and Behavioral Testing:

  • Dissolve Deschloroclozapine (DCZ) in a vehicle solution (e.g., 0.5% DMSO in saline). A typical effective dose is 1-10 µg/kg.[3]

  • Administer DCZ via intraperitoneal (I.P.) injection 15-30 minutes before the behavioral task (e.g., fear conditioning training).

  • Causality: DCZ is preferred over CNO due to its higher potency, faster onset, and reduced off-target effects.[3][8] The pre-task waiting period allows the drug to cross the blood-brain barrier and reach peak concentration in the CNS.[6][14]

  • Run control experiments where DREADD-expressing animals receive only the vehicle solution, and wild-type animals (without DREADD expression) receive DCZ. This is crucial to control for off-target effects of the ligand.[4]

5. Histological Verification:

  • After the experiment, perfuse the animal and prepare brain slices.

  • Use fluorescence microscopy to confirm the expression of the mCherry reporter in the target region (hippocampal CA1). This step validates that any observed behavioral effect was likely due to the manipulation of the intended cell population.

Methodology 2: Optovin-Mediated Neuromodulation

This protocol is a hypothetical adaptation for CNS use, based on its known properties. It describes activating TRPA1-expressing neurons in a specific brain region.

1. Compound Preparation and Surgical Implantation:

  • Prepare a stock solution of Optovin in DMSO. A concentration of 10-15 mM has been used for topical application.[1] For direct CNS infusion, a lower concentration (e.g., 10-100 µM in artificial cerebrospinal fluid, aCSF) should be empirically determined.

  • Anesthetize the animal and place it in a stereotaxic frame as described in the DREADD protocol.

  • Implant a guide cannula aimed at the brain region of interest (e.g., a sensory nucleus known to have high TRPA1 expression).

  • Simultaneously, implant a fiber optic ferrule adjacent to the guide cannula tip for light delivery.

  • Secure the implants to the skull with dental cement.

2. Recovery:

  • Allow the animal to recover from surgery for at least one week.

3. Photopharmacological Activation and Behavioral Testing:

  • Gently restrain the animal and connect an internal cannula to an infusion pump.

  • Infuse a small volume (e.g., 0.2-0.5 µL) of the Optovin solution directly into the target brain region over several minutes.

  • Allow a 10-15 minute diffusion period.

  • Connect the implanted fiber optic to a laser source (e.g., a 405 nm laser).

  • Deliver light pulses during the behavioral task. The duration and frequency of light pulses will directly correspond to the periods of neuronal activation.

  • Causality: This direct infusion and light delivery provide high spatiotemporal control. The effect is contingent on both the presence of the drug and the light, providing a powerful control paradigm (drug only, light only, drug + light).

4. Control and Verification:

  • Perform control experiments: (1) vehicle infusion with light, (2) Optovin infusion without light, and (3) in TRPA1-knockout animals if available, to confirm the effect is TRPA1-dependent.

  • Post-mortem histology can be used to verify cannula and fiber placement. Immunohistochemistry for c-Fos can be used as a proxy for neuronal activation in the light-stimulated region.

Conclusion: Which is "Better"?

There is no single "better" tool. The optimal choice is dictated entirely by the experimental question.

Choose DREADDs when:

  • Your primary goal is to manipulate a genetically-defined cell population with high specificity.

  • Your experiment involves modulating neuronal activity over long durations (e.g., studying the effects of chronic inhibition on mood).

  • The slower onset and offset kinetics are acceptable or even beneficial for your behavioral paradigm.

Choose Optovin when:

  • Your target neurons are known to express the TRPA1 channel .

  • Your experiment requires higher temporal resolution than DREADDs can provide, with the ability to turn neuronal activation on and off within seconds to minutes.

Ultimately, both Optovin and DREADDs are sophisticated tools that have revolutionized neuroscience. By understanding their distinct mechanisms, advantages, and limitations, researchers can make an informed decision, designing more precise and impactful experiments to unravel the complexities of the brain.

References

  • Current time inform
  • Kokel, D., Cheung, C. Y. J., Mills, R., Coutinho-Budd, J., Huang, L., Setola, V., ... & Peterson, R. T. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature chemical biology, 9(4), 257–263. [Link]

  • Kokel, D., Cheung, C. Y. J., Mills, R., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed, 9(4), 257-63. [Link]

  • Nagai, Y., Miyakawa, N., Takuwa, H., Hori, Y., Oyama, K., Ji, B., ... & Roth, B. L. (2020). Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys. bioRxiv. [Link]

  • Nagai, Y., et al. (2022). Chronic Behavioral Manipulation via Orally Delivered Chemogenetic Actuator in Macaques. Journal of Neuroscience, 42(12), 2419-2430. [Link]

  • Concina, G., et al. (2025). Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats. STAR Protocols. [Link]

  • Maji, R., & Bera, K. (2021). Full article: Peptide Drugs for Photopharmacology: How Much of a Safety Advantage Can Be Gained By Photocontrol?. Taylor & Francis. [Link]

  • Lian, H., et al. (2025). A Bright Future for Photopharmaceuticals Addressing Central Nervous System Disorders: State of the Art and Challenges Toward Clinical Translation. PubMed. [Link]

  • Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]

  • Jendryka, M., et al. (2019). Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. PubMed Central. [Link]

  • Lewis, C. M., et al. (2023). A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition. PubMed Central. [Link]

  • Nishimura, T., et al. (2023). Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats. Frontiers in Neuroscience. [Link]

  • Nagai, Y., et al. (2020). Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys. bioRxiv. [Link]

  • Tervo, D. G. R., et al. (2016). A designer AAV variant permits efficient retrograde access to projection neurons. PubMed Central. [Link]

  • Horii-Hayashi, N., et al. (2021). Protocol for behavioral tests using chemogenetically manipulated mice. STAR Protocols. [Link]

  • Pantoja, C., & Llinas, R. (2010). Electrophysiological Methods for the Study of TRP Channels. NCBI Bookshelf. [Link]

  • Smith, C. M., et al. (2021). Behavioral and slice electrophysiological assessment of DREADD ligand, deschloroclozapine (DCZ) in rats. bioRxiv. [Link]

  • Campbell, E. J., & Marchant, N. J. (2018). The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats. PubMed Central. [Link]

  • Wang, D., et al. (2023). Comparison of three DREADD agonists acting on Gq-DREADDs in the ventral tegmenal area to alter locomotor activity in tyrosine hydroxylase:Cre male and female rats. PubMed Central. [Link]

  • Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology. (2024). protocols.io. [Link]

  • Jendryka, M., et al. (2019). Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. ResearchGate. [Link]

  • Story, G. M., & Patapoutian, A. (2005). TRPA1 and thermosensitivity. ScienceOpen. [Link]

  • Velema, W. A., Szymanski, W., & Feringa, B. L. (2014). Photopharmacology: Beyond Proof of Principle. Journal of the American Chemical Society, 136(6), 2178–2191. [Link]

  • Li, S., et al. (2023). AAV11 enables efficient retrograde targeting of projection neurons and enhances astrocyte-directed transduction. PubMed. [Link]

  • Nagai, Y., et al. (2020). Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys. SciSpace. [Link]

  • Oyama, K., et al. (2021). Chronic behavioral manipulation via orally delivered chemogenetic actuator in macaques. Journal of Neuroscience. [Link]

  • AAV Injection and Tissue Preparation. (2024). Protocols.io. [Link]

  • CNS Drug Delivery. Charles River. [Link]

  • Petrus, M., et al. (2010). TRPA1 Mediates Mechanical Currents in the Plasma Membrane of Mouse Sensory Neurons. PLOS ONE, 5(8), e12177. [Link]

  • Gabay, M., & Gelkop, S. (2002). Drug delivery to the central nervous system: a review. University of Alberta Libraries. [Link]

  • Question on AAV serotypes for injection in the hippocampus and the prefrontal cortex for axonal labeling? ResearchGate. [Link]

  • Houghtaling, J., et al. (2020). On the Promise of Photopharmacology Using Photoswitches: A Medicinal Chemist's Perspective. ACS Publications. [Link]

  • Windred, C., et al. (2023). Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice. eLife. [Link]

  • Ekstrand, M. I., et al. (2014). A retrograde adeno-associated virus for collecting ribosome-bound mRNA from anatomically defined projection neurons. Frontiers in Molecular Neuroscience. [Link]

  • Nabavi, S., et al. (2019). Studying Synaptic Connectivity and Strength with Optogenetics and Patch-Clamp Electrophysiology. MDPI. [Link]

  • Pardridge, W. M. (2007). Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis. Journal of Cerebral Blood Flow & Metabolism, 27(1), 5-19. [Link]

Sources

Safety Operating Guide

Optovin Disposal & Waste Management Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Do NOT flush Optovin down the drain. While some Safety Data Sheets (SDS) classify Optovin as "non-hazardous" under GHS criteria due to a lack of acute toxicity data, it is a potent, bioactive TRPA1 channel activator. Prudent laboratory safety standards dictate it must be managed as regulated chemical waste to prevent environmental accumulation and unintended biological effects.

Quick Disposal Reference:

  • Solid (Powder): Label as "Non-Halogenated Organic Solid Waste."

  • Stock Solution (DMSO): Label as "Non-Halogenated Organic Solvent Waste."

  • Spill: Absorb with inert material; do not use water to flush.

Chemical Profile & Hazard Identification

Understanding the chemical nature of Optovin is critical for selecting the correct waste stream.

ParameterTechnical Detail
Chemical Name Optovin
CAS Number 348575-88-2
Molecular Formula C₁₅H₁₃N₃OS₂
Solubility Soluble in DMSO (~100 mM); Insoluble in water
Bioactivity Reversible, photo-switchable TRPA1 activator
Stability Light-sensitive (degrades upon UV/Violet exposure)
GHS Classification Often listed as "Not Hazardous" (OSHA HCS), but treat as Irritant/Bioactive .
The Logic of "Prudent Practice"

Although Optovin lacks a specific EPA "P-list" or "U-list" waste code, its mechanism of action involves activating ion channels responsible for pain and sensory transduction. Releasing bioactive ligands into municipal water systems violates the principles of Green Chemistry and Environmental Stewardship . Therefore, we utilize High-Temperature Incineration as the disposal standard.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Powder (Expired or Excess)
  • Context: You have a vial of lyophilized Optovin that is expired or no longer needed.

  • Protocol:

    • Do not empty the vial. Keep the chemical in its original container if possible.

    • Secondary Containment: Place the original vial inside a clear, sealable hazardous waste bag or a larger screw-top jar.

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "Optovin (Solid)"[1]

      • Hazard Checkbox: Check "Toxic" or "Irritant" (as a precaution).

    • Disposal: Transfer to your facility's Solid Chemical Waste accumulation area for off-site incineration.

Scenario B: Disposal of Stock Solutions (DMSO/Ethanol)
  • Context: You have 10 mM - 100 mM stock solutions dissolved in DMSO.

  • Protocol:

    • Segregation: Optovin contains Sulfur (S) and Nitrogen (N) but no Halogens (F, Cl, Br).

    • Stream Selection: Pour into the Non-Halogenated Organic Solvent waste carboy.

      • Note: If your lab combines all solvents, the General Organic Waste carboy is acceptable.

    • Rinsing: Triple-rinse the empty stock vial with a small amount of acetone or ethanol. Pour the rinsate into the same waste carboy.

    • Vial Disposal: Deface the label on the empty vial and dispose of it in the glass waste/sharps container (or according to local glass recycling rules if clean).

Scenario C: Aqueous Waste (Cell Culture Media/Buffers)
  • Context: Media containing micromolar (µM) concentrations of Optovin.

  • Protocol:

    • Deactivation: Although Optovin is light-sensitive, relying on ambient light for degradation is not a validated disposal method.

    • Collection: Collect media in a liquid waste container designated for Aqueous Chemical Waste .

    • Alternative (Low Concentration < 10 µM): If your institution permits, aqueous waste containing trace non-toxic organics may sometimes be treated with 10% bleach (sodium hypochlorite) for 20 minutes prior to sewering. However, for Optovin, collection for chemical disposal is the preferred, risk-averse method to avoid potential reaction byproducts with bleach.

Spill Management & Emergency Procedures

Because Optovin is a solid powder, spill cleanup is straightforward but requires preventing dust generation.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling large quantities of powder, use a dust mask (N95).

  • Containment: Do not use water initially (Optovin is insoluble and will spread).

  • Cleanup:

    • Powder Spill: Cover with a damp paper towel (dampened with ethanol or DMSO) to trap dust. Wipe up and place in a solid waste bag.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Surface Decontamination: Wipe the area with 70% Ethanol or Acetone to solubilize and remove residues.

  • Final Wash: Wash the area with soap and water.

Disposal Decision Tree (Visual Workflow)

OptovinDisposal Start Start: Identify Waste Type IsSolid Is it Solid (Powder)? Start->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidWaste Keep in Vial Label: 'Non-Halogenated Solid' Dispose: Incineration IsSolid->SolidWaste Yes SolventType Solvent Base? IsLiquid->SolventType DMSOWaste DMSO/Ethanol Stock SolventType->DMSOWaste High Conc. (>1mM) Organic Solvent AqueousWaste Aqueous (Media/Buffer) SolventType->AqueousWaste Low Conc. (<1mM) Water/Media OrganicStream Non-Halogenated Organic Waste Carboy DMSOWaste->OrganicStream AqueousStream Aqueous Chemical Waste Carboy AqueousWaste->AqueousStream

Figure 1: Decision matrix for segregating Optovin waste streams based on physical state and solvent composition.

References & Regulatory Grounding[1][2][3]

  • National Institutes of Health (NIH) - PubChem. (2025). Optovin Compound Summary (CID 1365101). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for "Green Chemistry" disposal logic).

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals.[2][3] Nature Chemical Biology, 9(4), 257-263. (Source for Bioactivity/Mechanism).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Optovin.[1][4] (Verified GHS Classification and WGK water hazard status).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Optovin
Reactant of Route 2
Reactant of Route 2
Optovin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。